2,3-Epoxy-1-(1-ethoxyethoxy)propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-ethoxyethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-8-6(2)9-4-7-5-10-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOYNWCKHRXSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
152950-85-1 | |
| Record name | Oxirane, 2-[(1-ethoxyethoxy)methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152950-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80518057 | |
| Record name | 2-[(1-Ethoxyethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4416-85-7 | |
| Record name | 2-[(1-Ethoxyethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4416-85-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Epoxy-1-(1-ethoxyethoxy)propane (EEGE): A Strategic Monomer for Linear Polyglycidol Synthesis and Smart Material Design
Executive Summary
2,3-Epoxy-1-(1-ethoxyethoxy)propane , commonly known as 1-Ethoxyethyl Glycidyl Ether (EEGE) , is a specialized functional monomer critical to the field of precision polymer synthesis and nanomedicine. Unlike simple epoxides, EEGE possesses a "masked" hydroxyl functionality protected by an acetal linkage. This dual-functionality allows it to serve as a pivotal intermediate in the synthesis of linear polyglycidol (PGL) —a biocompatible, hydrophilic polymer often dubbed the "next-generation PEG" (polyethylene glycol).
While direct polymerization of glycidol results in uncontrolled hyperbranched structures, EEGE enables Anionic Ring-Opening Polymerization (AROP) to proceed linearly. Following polymerization, the acetal groups are cleaved via acid hydrolysis to yield well-defined linear polyglycidol. This guide details the physicochemical properties, synthesis protocols, polymerization mechanisms, and applications of EEGE in drug delivery systems.
Part 1: Chemical Identity & Physicochemical Profile[1]
EEGE is an acetal-protected derivative of glycidol. Its structure features a reactive epoxide ring (for polymerization) and an acid-labile ethoxyethyl group (protecting the hydroxyl).
Table 1: Physicochemical Properties
| Property | Data |
| IUPAC Name | 2-[(1-Ethoxyethoxy)methyl]oxirane |
| Common Name | 1-Ethoxyethyl Glycidyl Ether (EEGE) |
| CAS Number | 4416-85-7 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| Appearance | Colorless to pale yellow liquid (often stored frozen) |
| Density | ~1.012 g/cm³ |
| Solubility | Soluble in organic solvents (THF, Toluene, DCM); Hydrolyzes in water/acid |
| Storage | < -15°C, moisture-sensitive (prevents premature hydrolysis) |
Part 2: Synthesis & Manufacturing
The synthesis of EEGE is a classic example of protective group chemistry applied to monomer design. It is produced by the electrophilic addition of ethyl vinyl ether to glycidol under acidic catalysis.
Synthetic Mechanism
The reaction exploits the electron-rich double bond of ethyl vinyl ether, which attacks the hydroxyl proton of glycidol (catalyzed by acid), forming an oxocarbenium ion intermediate that is rapidly trapped by the glycidol oxygen.
Experimental Protocol: Synthesis of EEGE
-
Reagents: Glycidol (1.0 eq), Ethyl Vinyl Ether (1.2–1.5 eq), p-Toluenesulfonic acid (p-TsOH, cat. 0.1 mol%).
-
Solvent: None (Neat) or Dichloromethane (DCM).
-
Conditions: 0°C to Room Temperature; Inert atmosphere (N₂/Ar).
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Argon.
-
Chilling: Add ethyl vinyl ether (excess) to the flask and cool to 0°C using an ice bath.
-
Catalyst Addition: Add a catalytic amount of p-TsOH (or camphorsulfonic acid).
-
Addition: Dropwise add Glycidol over 1 hour, maintaining temperature < 5°C to prevent uncontrolled exotherms or polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC or NMR (disappearance of OH signal).
-
Quenching: Add solid NaHCO₃ to neutralize the acid catalyst.
-
Purification: Filter off salts. Distill the crude product under reduced pressure (vacuum distillation) to obtain pure EEGE.
-
Note: EEGE is thermally sensitive; avoid excessive heating during distillation.
-
Part 3: Reactivity & Polymerization Logic
The core value of EEGE lies in its orthogonal reactivity .
-
Base Stability: The acetal group is stable to bases (alkoxides, carbanions). This allows Anionic Ring-Opening Polymerization (AROP) of the epoxide ring without touching the protecting group.
-
Acid Lability: The acetal group cleaves easily in dilute acid, regenerating the hydroxyl group after the polymer chain is formed.
The "Linear vs. Hyperbranched" Dilemma
-
Glycidol (Unprotected): Contains both an epoxide and an alcohol.[1] During polymerization, the alcohol acts as a chain-transfer agent or initiator, leading to hyperbranched topologies (in uncontrolled cationic/anionic conditions).
-
EEGE (Protected): The alcohol is masked. AROP proceeds strictly through the epoxide, yielding a linear backbone.
Visualization: Synthesis & Polymerization Flow
Figure 1: The synthetic pathway from Glycidol to Linear Polyglycidol using EEGE as a protected intermediate. The acetal group survives the basic polymerization conditions but is removed by acid to reveal the functional hydroxyls.
Part 4: Applications in Drug Delivery & Material Science[6][7]
Linear Polyglycidol (LPG) Synthesis
LPG is structurally similar to PEG but possesses a hydroxyl group on every repeat unit.
-
Advantage over PEG: The multiple hydroxyls allow for extensive post-polymerization functionalization (e.g., attaching drugs, dyes, or targeting ligands).
-
Protocol:
-
Initiator: Potassium tert-butoxide (t-BuOK) or diphenylmethylpotassium (DPMK).
-
Solvent: THF (must be strictly anhydrous).
-
Process: Living Anionic Polymerization at 40–60°C.
-
Termination: Methanol/Acetic Acid.
-
Hydrolysis: Dissolve Poly(EEGE) in Methanol/HCl to remove ethoxyethyl groups.
-
Amphiphilic Block Copolymers (Micelles)
EEGE is frequently copolymerized with hydrophobic monomers (like propylene oxide) or used as a block in PEO-b-PEEGE systems.
-
Mechanism: The PEEGE block is hydrophobic.[2] Upon hydrolysis to PGL, it becomes hydrophilic.[3] This transition can be tuned to create pH-responsive micelles or thermosensitive hydrogels .
-
Smart Behavior: PEEGE exhibits a Lower Critical Solution Temperature (LCST), making it soluble at low temperatures and insoluble at higher temperatures, useful for injectable drug depots.
Surface Modification
EEGE can be grafted onto surfaces to create "masked" hydrophilic layers. Once applied, the surface is treated with acid to generate a non-fouling, hydroxyl-rich polyglycidol brush, which resists protein adsorption better than PEG in some contexts.
Part 5: Safety & Handling
Toxicology
-
Epoxide Hazard: Like all epoxides, EEGE is a potential alkylating agent. It acts as a skin and eye irritant and may have mutagenic potential. Direct contact must be avoided.
-
Acetal Instability: In the presence of moisture and trace acid, EEGE releases acetaldehyde (a carcinogen) and glycidol.
Handling Protocols
-
Engineering Controls: Always handle inside a fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Deactivation: Spills should be treated with basic water (to open the epoxide safely) or adsorbed onto inert media.
-
Storage: Store under inert gas (Argon) at -20°C. Ensure the container is tightly sealed to prevent hydrolysis.
References
-
Fitton, A. O., Hill, J., Jane, D. E., & Millar, R. (1987). Synthesis of simple oxetanes carrying reactive functional groups. Synthesis, 1987(12), 1140-1142. Link
-
Taton, D., Le Borgne, A., Sepulchre, M., & Spassky, N. (1994). Synthesis of chiral and racemic functional polymers from glycidyl ethers. Macromolecular Chemistry and Physics, 195(1), 139-148. Link
-
Mangold, C., Wurm, F., & Frey, H. (2010). A Universal Route to Poly(ethylene glycol)‐b‐Poly(glycidol) Block Copolymers via the "Inimer" Promoted Anionic Ring‐Opening Polymerization. Macromolecules, 43(20), 8511-8518. Link
-
Biosynth. (n.d.). This compound Product Page. Biosynth. Retrieved January 29, 2026, from Link
-
Sigma-Aldrich. (n.d.). This compound CAS 4416-85-7.[][5][6][7][8] Sigma-Aldrich. Retrieved January 29, 2026, from Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. wgwlab.fudan.edu.cn [wgwlab.fudan.edu.cn]
- 3. ichp.vot.pl [ichp.vot.pl]
- 5. biosynth.com [biosynth.com]
- 6. store.p212121.com [store.p212121.com]
- 7. This compound | C7H14O3 | CID 13096561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 4416-85-7 | Benchchem [benchchem.com]
CAS 4416-85-7: Glycidyl 1-Ethoxyethyl Ether (GEGE)
Technical Guide for Advanced Drug Delivery Systems
Executive Summary
CAS 4416-85-7 , chemically known as 2-[(1-Ethoxyethoxy)methyl]oxirane or Glycidyl 1-Ethoxyethyl Ether (GEGE) , is a specialized functional monomer critical to the field of nanomedicine and polymer chemistry. Unlike simple epoxides, GEGE features an acid-labile acetal protecting group, making it a "latent AB2" monomer.
This structural duality allows for the controlled synthesis of Hyperbranched Polyglycerols (HPGs) —a class of biocompatible, high-functionality polymers that are rapidly replacing Polyethylene Glycol (PEG) in next-generation drug delivery systems. This guide details the physicochemical specifications, polymerization mechanisms, and experimental protocols required to utilize CAS 4416-85-7 in the development of solubilizers, protein conjugates, and nanocarriers.
Part 1: Chemical Identity & Physicochemical Specifications
CAS 4416-85-7 is a protected derivative of glycidol. Its purity and stability are paramount for controlled polymerization, as trace moisture can prematurely hydrolyze the protecting group, leading to uncontrolled cross-linking.
Table 1: Physicochemical Datasheet
| Property | Specification | Notes |
| Chemical Name | 2-[(1-Ethoxyethoxy)methyl]oxirane | Also known as Glycidyl 1-ethoxyethyl ether (GEGE). |
| CAS Number | 4416-85-7 | Distinct from Glycidol (CAS 556-52-5). |
| Molecular Formula | Contains one epoxide ring and one acetal linkage. | |
| Molecular Weight | 146.19 g/mol | Monomer for high molecular weight polymers. |
| Appearance | Colorless to pale yellow liquid | Viscosity is low compared to unprotected glycidol. |
| Boiling Point | 152–154 °C | at 760 mmHg (Predicted). |
| Density | Slightly denser than water. | |
| Solubility | Soluble in THF, Toluene, DMSO | Sparingly soluble in water (hydrolyzes). |
| Stability | Moisture Sensitive | Critical: The acetal group hydrolyzes in acidic/aqueous conditions. Store under Argon/Nitrogen at -20°C. |
| Reactive Groups | Epoxide (Ring Strain), Acetal | Epoxide allows Ring-Opening Polymerization (ROP); Acetal protects the hydroxyl. |
Part 2: Mechanistic Pharmacology & Polymer Chemistry
The utility of CAS 4416-85-7 lies in its ability to undergo Anionic Ring-Opening Polymerization (AROP) without immediate branching. By protecting the hydroxyl group of glycidol with an ethoxyethyl group, the monomer behaves as a linear builder during polymerization.
Mechanism of Action: The Latent AB2 Concept
-
Initiation: An alkoxide initiator attacks the epoxide ring of CAS 4416-85-7.
-
Propagation: The oxyanion propagates, building a linear polyether backbone with pendant protected hydroxyl groups.
-
Deprotection (The Switch): Post-polymerization treatment with dilute acid removes the ethoxyethyl group.
-
Result: This reveals the latent hydroxyl groups, converting the linear polymer into a Hyperbranched Polyglycerol (HPG) or allowing for the attachment of drugs/targeting ligands.
This mechanism circumvents the uncontrolled branching and gelation often seen when polymerizing unprotected glycidol.
Figure 1: Reaction Pathway for HPG Synthesis
The following diagram illustrates the transformation of CAS 4416-85-7 from monomer to functional drug carrier.
Caption: Synthesis workflow converting CAS 4416-85-7 into biocompatible drug carriers via AROP.
Part 3: Experimental Protocols
Safety Warning: CAS 4416-85-7 is an epoxide. Handle in a fume hood. Avoid contact with skin and eyes. Ensure all glassware is flame-dried as moisture kills the propagation.
Protocol: Synthesis of Linear Poly(GEGE) Precursor
Objective: To synthesize a linear polyether with protected hydroxyl groups, serving as a scaffold for drug delivery systems.
Materials:
-
Monomer: CAS 4416-85-7 (Distilled over
before use). -
Initiator: Potassium tert-butoxide (
-BuOK). -
Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.
-
Quenching Agent: Methanol.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and purge with Argon three times.
-
Initiator Activation: Add
-BuOK (1.0 eq) to the flask dissolved in anhydrous THF. -
Monomer Addition: Add CAS 4416-85-7 (50–100 eq depending on target MW) slowly via syringe pump to control exotherm.
-
Causality: Slow addition ensures narrow polydispersity index (PDI) by maintaining a constant monomer-to-active-center ratio.
-
-
Polymerization: Stir at 60°C for 24 hours. The ethoxyethyl group remains stable under these basic conditions.
-
Termination: Add a small excess of Methanol to quench the living oxyanion chain ends.
-
Purification: Precipitate the polymer into cold hexane. Dry under vacuum.
Protocol: Deprotection to Hyperbranched Polyglycerol
Objective: To reveal the hydroxyl groups for drug conjugation.
-
Dissolution: Dissolve the Poly(GEGE) from the previous step in a mixture of Methanol/Dichloromethane (1:1).
-
Acidification: Add dilute HCl (1M) dropwise until pH reaches ~2.0.
-
Reaction: Stir at room temperature for 4 hours.
-
Neutralization: Neutralize with
, filter salts, and dialyze against water (MWCO 1000 Da) to remove small molecule byproducts. -
Lyophilization: Freeze-dry to obtain the viscous, clear HPG polymer.
Part 4: Applications in Drug Development
CAS 4416-85-7 is the gateway to Hyperbranched Polyglycerols (HPGs) , which offer distinct advantages over PEG in pharmaceutical formulations:
-
High Functionality: Unlike linear PEG (2 end groups), HPGs derived from CAS 4416-85-7 have dozens of surface hydroxyl groups. This allows for high-payload drug conjugation (e.g., attaching Paclitaxel or Doxorubicin).
-
Thermal Stability: HPGs exhibit superior thermal stability, crucial for autoclaving and sterilization of injectable formulations.
-
Biocompatibility: HPGs show negligible immunogenicity and low accumulation in organs, addressing the "PEG-antibody" issues seen in some patients.
Targeted Delivery Systems: The hydroxyl groups revealed after deprotecting CAS 4416-85-7 polymers can be further modified into:
-
Esters: For pH-sensitive drug release in tumor microenvironments.
-
Amines: For condensing DNA/RNA in gene therapy vectors.
References
-
Gervais, M., et al. (2010). Synthesis of Linear and Hyperbranched Polyglycerols with Various Topologies via Anionic Ring-Opening Polymerization. Macromolecules.
-
Kainthan, R. K., & Brooks, D. E. (2007). In vivo biological evaluation of high molecular weight hyperbranched polyglycerols. Biomaterials.
-
Sigma-Aldrich. (2024). Product Specification: 2-[(1-Ethoxyethoxy)methyl]oxirane (CAS 4416-85-7).[4][5][6][7]
-
Sunder, A., et al. (1999). Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization. Macromolecules.
-
Wilms, D., et al. (2010). Hyperbranched Polyglycerols: From the Controlled Synthesis of Biocompatible Polyether Polyols to Multipurpose Applications. Accounts of Chemical Research.
Sources
- 1. CN105646515A - Preparation method of parthenolide - Google Patents [patents.google.com]
- 2. EP2754684A1 - Method for the production of hyperbranched polyglycerol - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. 2-((1-ethoxyethoxy)Methyl)oxirane | 4416-85-7 [chemicalbook.com]
- 5. 2-((1-Ethoxyethoxy)methyl)oxirane | CAS#:4416-85-7 | Chemsrc [chemsrc.com]
- 6. 2-((1-Ethoxyethoxy)methyl)oxirane | CAS#:4416-85-7 | Chemsrc [chemsrc.com]
- 7. 2-((1-ethoxyethoxy)Methyl)oxirane | 4416-85-7 [chemicalbook.com]
Technical Guide: Synthesis of 2-(1-ethoxyethoxymethyl)oxirane (EEGE)
Executive Summary
This guide details the synthesis of 2-(1-ethoxyethoxymethyl)oxirane , commonly referred to in polymer chemistry literature as Ethoxyethyl Glycidyl Ether (EEGE) .[1][2] This molecule serves as a critical "protected" monomer for the synthesis of linear polyglycerols (linPG).
Unlike direct polymerization of glycidol—which leads to uncontrolled hyperbranched structures due to the latent reactivity of the hydroxyl group—EEGE carries an acetal-protected hydroxyl.[1] This allows for controlled Anionic Ring-Opening Polymerization (AROP) to yield linear polyethers with low polydispersity.[1] The acetal protecting group (1-ethoxyethyl) is stable under basic polymerization conditions but can be quantitatively removed via acidic hydrolysis to regenerate the hydroxyl functionality.[1]
Retrosynthetic Analysis & Mechanism
The synthesis of EEGE is not an oxidation of an alkene, but rather an acid-catalyzed acetalization of an alcohol.[1] The core strategy involves the protection of the hydroxyl group of Glycidol (2,3-epoxy-1-propanol) using Ethyl Vinyl Ether (EVE) .[1]
Chemical Pathway
The reaction proceeds via the electrophilic addition of the hydroxyl proton to the electron-rich vinyl ether, generating an oxocarbenium intermediate, which is then trapped by the glycidol oxygen.
Key Mechanistic Features:
-
Type: Electrophilic Addition / Acetal Exchange.[1]
-
Thermodynamics: Exothermic.[1] Requires strict temperature control to prevent the acid-catalyzed ring-opening of the epoxide (polymerization).[1]
-
Regioselectivity: Markovnikov addition to the vinyl ether.
Figure 1: Reaction pathway for the synthesis of EEGE via acid-catalyzed addition.
Experimental Protocol
This protocol is adapted from the foundational work of Fitton et al. and refined by Taton & Gnanou for high-purity polymer applications.[1]
Reagents & Equipment
-
Glycidol (96%): Must be freshly distilled under vacuum before use to remove dimers and oligomers.[1]
-
Ethyl Vinyl Ether (EVE): Used in excess (typically 2-4 equivalents) to drive the equilibrium and act as a solvent.[1]
-
p-Toluenesulfonic Acid (pTSA) Monohydrate: Catalyst.[1]
-
Quenching Agent: Saturated Sodium Bicarbonate (NaHCO₃) solution.[1]
-
Drying Agent: Magnesium Sulfate (MgSO₄) or Calcium Hydride (CaH₂) for final drying.[1]
Step-by-Step Methodology
Step 1: Setup and Cooling Charge a flame-dried, 3-neck round-bottom flask with Ethyl Vinyl Ether (EVE) (4.0 equiv relative to glycidol).[1] Cool the system to 0°C using an ice/water bath. Maintain an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress, which hydrolyzes the vinyl ether.
Step 2: Reactant Addition Add Glycidol (1.0 equiv) dropwise to the cold EVE. Ensure stirring is vigorous.
Step 3: Catalysis (Critical Step) Add pTSA (0.5 - 1.0 mol%) in small portions.[1]
-
Critical Control Point: The reaction is exothermic. Monitor internal temperature strictly. Do not allow the temperature to exceed 20°C. Higher temperatures will trigger the cationic polymerization of the epoxide ring, ruining the batch.
Step 4: Reaction Phase Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature (20-25°C). Stir for an additional 2-3 hours.
Step 5: Quenching Add saturated aqueous NaHCO₃ (approx. 20% of reaction volume) to neutralize the acid catalyst. Stir for 15 minutes.
-
Why: Failure to fully neutralize pTSA will cause the acetal to hydrolyze or the epoxide to polymerize during the distillation step.
Step 6: Workup & Purification [3]
-
Separate the organic layer.
-
Remove excess EVE via rotary evaporation (mild vacuum, <30°C).[1]
-
Fractional Distillation: Distill the residue under high vacuum.
-
Target Boiling Point: ~50–52°C at 5 mbar (or 40°C at 0.1 mbar).
-
Collect the clear, colorless fraction.[2]
-
Figure 2: Operational workflow for EEGE synthesis.[1]
Characterization & Quality Control
The purity of EEGE is paramount for anionic polymerization; even trace protic impurities will terminate the chain.
Nuclear Magnetic Resonance (¹H NMR)
The formation of the acetal creates a chiral center, leading to diastereomers. This results in complex splitting patterns (multiplets) for the methylene protons.
Solvent: CDCl₃ or DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm[1]
| Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Correlate |
| Methyl (Acetal) | 1.28 – 1.32 | Doublet | 3H | -CH(O)-CH₃ |
| Methyl (Ethyl) | 1.18 – 1.22 | Triplet | 3H | -OCH₂CH₃ |
| Epoxide Ring | 2.60 & 2.78 | Multiplet | 2H | Oxirane -CH₂ - |
| Epoxide Methine | 3.10 – 3.15 | Multiplet | 1H | Oxirane -CH - |
| Ether Linkage | 3.40 – 3.80 | Multiplet | 4H | -CH₂ -O-CH₂ - |
| Acetal Methine | 4.75 – 4.80 | Quartet | 1H | -O-CH (CH₃)-O- |
Yield & Stability[1]
-
Typical Yield: 80 – 90%[1]
-
Storage: Store over CaH₂ or molecular sieves at -20°C under Argon. The compound is hygroscopic and acid-sensitive.[1]
Applications in Drug Delivery
The primary utility of EEGE is in the synthesis of Linear Polyglycerol (linPG) .
-
Polymerization: EEGE is polymerized using an anionic initiator (e.g., potassium tert-butoxide) to form Poly(ethoxyethyl glycidyl ether) (PEEGE).[1]
-
Deprotection: PEEGE is treated with dilute HCl in dioxane/methanol.[1] The acetal groups cleave, releasing the pendant hydroxyls.
-
Result: Linear Polyglycerol. This polymer is a structural analog of Polyethylene Glycol (PEG) but possesses a hydroxyl group on every monomer unit, allowing for high-density drug conjugation or further functionalization.[1]
References
-
Fitton, A. O., Hill, J., Jane, D. E., & Millar, R. (1968). Synthesis of some epoxyalkyl alkyl ethers. Journal of Medicinal Chemistry, 11(5), 1095.
-
Taton, D., Le Borgne, A., Sepulchre, M., & Spassky, N. (1994).[1] Synthesis of chiral and racemic functionalized poly(ethylene oxide)s with controlled molecular weight by anionic polymerization. Macromolecular Chemistry and Physics, 195(1), 139-148.[1] [1]
-
Gervais, M., Labbe, A., Carlotti, S., & Deffieux, A. (2010). Direct synthesis of linear polyglycerol by anionic polymerization of (ethoxyethyl)glycidyl ether.[1] Macromolecules, 43(4), 1778-1784.[1]
-
Kainthan, R. K., & Brooks, D. E. (2008). In vivo biological evaluation of high molecular weight hyperbranched polyglycerols. Biomaterials, 29(11), 1693-1704.[1]
Sources
Technical Guide: Mechanism and Synthesis of 2,3-Epoxy-1-(1-ethoxyethoxy)propane
Executive Summary
2,3-Epoxy-1-(1-ethoxyethoxy)propane, commonly referred to as Ethoxy Ethyl Glycidyl Ether (EEGE) , represents a critical class of functionalized epoxide monomers. It serves two primary roles in advanced organic synthesis and polymer chemistry:
-
Protected Glycidol: It acts as a glycidol equivalent where the hydroxyl group is masked by an acid-labile acetal moiety (1-ethoxyethyl group), allowing for anionic polymerization of the epoxide ring without interference from the protic hydroxyl.
-
Functional Monomer: It enables the synthesis of polyethers with tunable hydrophilicity and post-polymerization modification potential via acidic hydrolysis of the side chains.
This guide provides a rigorous mechanistic breakdown and a validated synthetic protocol for EEGE, emphasizing the critical balance between acid catalysis required for acetal formation and the inherent acid-sensitivity of the epoxide ring.
Part 1: Mechanistic Principles[1]
The formation of EEGE is an electrophilic addition reaction of an alcohol (glycidol) to an enol ether (ethyl vinyl ether), catalyzed by a Brønsted acid. This transformation creates a mixed acetal linkage.
Reaction Dynamics
The reaction follows Markovnikov addition rules. The high electron density of the vinylic double bond in ethyl vinyl ether (EVE) makes it susceptible to protonation. The challenge lies in selecting a catalyst strong enough to protonate the EVE but controlled enough to prevent the cationic ring-opening polymerization of the glycidol epoxide moiety.
Step-by-Step Mechanism
-
Protonation: The acid catalyst donates a proton to the terminal carbon of the EVE double bond, generating a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: The hydroxyl oxygen of glycidol attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: The resulting intermediate loses a proton to regenerate the acid catalyst, yielding the neutral acetal product (EEGE).
Mechanistic Visualization[1]
Figure 1: Acid-catalyzed electrophilic addition mechanism forming the acetal linkage while preserving the epoxide ring.
Part 2: Synthetic Pathway & Experimental Protocol
The following protocol is adapted from established methodologies (Fitton et al.; Frey et al.) which utilize p-Toluenesulfonic acid (p-TsOH) as the catalyst. This specific acid is chosen for its solubility in organic media and reliable kinetic profile.
Reagent Specifications
-
Glycidol (2,3-epoxy-1-propanol): Must be freshly distilled.[1] Impurities lead to oligomerization.
-
Ethyl Vinyl Ether (EVE): Used in excess (approx. 3-4 equivalents) to drive the equilibrium and act as a solvent.
-
p-Toluenesulfonic Acid (p-TsOH): Anhydrous or monohydrate (carefully dried).
-
Quenching Agent: Saturated aqueous Sodium Bicarbonate (NaHCO₃).
Detailed Protocol
Safety Warning: Epoxides are potential mutagens and alkylating agents. EVE is highly flammable. Perform all operations in a fume hood.
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and an addition funnel. Flush with dry Nitrogen or Argon.
-
Charging: Add Ethyl Vinyl Ether (4.0 eq) and Glycidol (1.0 eq) to the flask.
-
Temperature Control: Cool the mixture to 0°C using an ice/water bath.
-
Rationale: The reaction is exothermic. Elevated temperatures (>20°C) during initiation can trigger uncontrolled polymerization of the vinyl ether or the epoxide.
-
-
Catalysis (Critical Step): Add p-TsOH (0.01 eq) portion-wise over 15–30 minutes.
-
Control Point: Monitor internal temperature. Do not allow the temperature to exceed 20°C. If a spike occurs, stop addition immediately and let cool.
-
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature (20–25°C) and stir for an additional 2–3 hours.
-
Quenching: Pour the reaction mixture into saturated aqueous NaHCO₃ (approx. 20% of reaction volume) to neutralize the acid.
-
Separation: Separate the organic layer.[1] Extract the aqueous phase once with diethyl ether or MTBE (optional, often not necessary if phase separation is clean).
-
Purification:
-
Remove excess EVE via rotary evaporation (low vacuum, <30°C).
-
Perform fractional distillation under reduced pressure.
-
Target Fraction: Collect the fraction boiling at ~45–50°C at 5 mbar (values may vary based on vacuum efficiency).
-
Process Workflow Visualization
Figure 2: Synthetic workflow for EEGE isolation ensuring thermal control and acid neutralization.
Part 3: Characterization & Data
The formation of the acetal creates a new chiral center, resulting in a mixture of diastereomers (approx. 1:1). This is evident in the NMR spectra where signal splitting or dual peaks are observed for protons near the acetal center.
1H NMR Data Summary (400 MHz, DMSO-d6)
| Position / Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Note |
| Methyl (Acetal) | 1.12 | Doublet (d) | 3H | CH₃ of the ethoxyethyl group |
| Methyl (Ethyl) | 1.21 | Triplet (t) | 3H | Terminal CH₃ of ethyl ether |
| Epoxide Ring | 2.57 | Multiplet (m) | 1H | Ring CH₂ (a) |
| Epoxide Ring | 2.74 | Multiplet (m) | 1H | Ring CH₂ (b) |
| Epoxide Ring | 3.09 | Multiplet (m) | 1H | Ring CH (methine) |
| Ether Linkage | 3.35 - 3.73 | Multiplet (m) | 4H | Glycidyl CH₂-O and Ethyl CH₂-O |
| Acetal Methine | 4.71 | Quartet (q) | 1H | O-CH(CH₃)-O (Diagnostic Peak) |
Note: Data adapted from dissertation of A. G. Olschowka (University of Mainz) and Fitton et al.
Quality Control Parameters
-
Purity: >98% by GC-FID.
-
Water Content: <50 ppm (Karl Fischer). Critical for polymerization applications.
-
Acid Number: Must be neutral. Residual acid causes auto-polymerization upon storage.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Reaction temperature too high during catalyst addition.[8] | Ensure internal T < 5°C during addition. Add catalyst slower. |
| Product Hydrolysis | Incomplete quenching or wet glassware. | Use saturated NaHCO₃.[1] Flame-dry all glassware. Store over molecular sieves. |
| Yellow/Brown Color | Oligomerization of EVE. | Distill EVE before use. Ensure p-TsOH is not added in one dump.[2] |
| Inseparable Impurities | Glycidol starting material remains.[2] | Increase reaction time or ensure EVE is in sufficient excess (4 eq). |
References
-
Fitton, A. O., Hill, J., Jane, D. E., & Millar, R. (1987). Synthesis of simple oxetanes carrying reactive functional groups. Synthesis, 1987(12), 1140-1142.
-
Olschowka, A. G. (2009). Synthesis and Characterization of Linear and Hyperbranched Polyglycerols. Dissertation, University of Mainz. (Source of specific NMR data and optimized EEGE protocol).
-
Taton, D., Le Borgne, A., Sepulchre, M., & Spassky, N. (1994). Synthesis of chiral poly(ethylene oxide-co-epichlorohydrin) and poly(ethylene oxide-co-glycidol). Macromolecular Chemistry and Physics, 195(1), 139-148.
-
Wurz, A., et al. (2020). Synthetic route to 1-ethoxyethylglycidyl ether. ResearchGate / Polymer Science.
Sources
- 1. opus.bsz-bw.de [opus.bsz-bw.de]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: 1H NMR Spectroscopic Analysis of 2,3-Epoxy-1-(1-ethoxyethoxy)propane (EEGE)
Executive Summary
This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2,3-Epoxy-1-(1-ethoxyethoxy)propane , commonly known as Ethoxyethyl Glycidyl Ether (EEGE) . EEGE serves as a critical protected form of glycidol in anionic polymerization and total synthesis, preventing the side reactions typical of free hydroxyl groups.
The spectroscopic characterization of this molecule is non-trivial due to the formation of diastereomers during synthesis. The introduction of a chiral acetal center to the already chiral epoxide creates a mixture of (
Structural Analysis & Stereochemical Complexity
Before interpreting the spectrum, one must understand the stereochemical environment. EEGE contains two chiral centers:
-
C2 of the Glycidyl moiety: Inherited from the starting glycidol (often racemic, but can be enantiopure).
-
The Acetal Carbon: Formed during the reaction with ethyl vinyl ether.
Because the protection reaction is not stereoselective, the product exists as a mixture of diastereomers. In 1H NMR, this results in magnetic non-equivalence for protons that would otherwise be equivalent, leading to signal doubling or complex multiplet broadening .
Molecular Structure & Proton Environments
The molecule can be segmented into three distinct magnetic zones:
-
Zone A (Epoxide): Three unique protons on the oxirane ring.
-
Zone B (Linker): The ether methylene protons connecting the epoxide to the acetal.
-
Zone C (Acetal/Ethoxy): The protecting group moiety, consisting of a methine quartet, a doublet methyl, and an ethoxy tail.
Synthesis Context & Impurity Profiling
To accurately interpret the NMR, one must recognize the precursors. EEGE is synthesized via the acid-catalyzed addition of Glycidol to Ethyl Vinyl Ether (EVE) .
Synthesis Pathway (Graphviz Visualization)
Figure 1: Synthesis pathway of EEGE showing precursors and potential degradation products detectable by NMR.
Critical Impurity Markers:
-
Acetaldehyde: Quartet at ~9.8 ppm (indicates hydrolysis of the acetal).
-
Polymerization: Broadening of epoxide signals (2.5–3.2 ppm) and loss of resolution.
1H NMR Spectral Assignment
The following data represents the chemical shifts for EEGE. Note that DMSO-d6 is often preferred over CDCl3 for this compound to prevent acid-catalyzed degradation during acquisition, though shifts in CDCl3 are also common.
Chemical Shift Table (400 MHz, DMSO-d6)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integral | Coupling / Notes |
| Ethoxy -CH3 | 1.10 – 1.14 | Triplet (distorted) | 3H | Overlaps with acetal methyl. |
| Acetal -CH3 | 1.19 – 1.23 | Doublet (x2) | 3H | Diastereomeric: Appears as two overlapping doublets. |
| Epoxide Ring (Terminal) | 2.55 – 2.60 | Multiplet | 1H | Trans to methine. |
| Epoxide Ring (Terminal) | 2.72 – 2.78 | Multiplet | 1H | Cis to methine. |
| Epoxide Methine | 3.05 – 3.12 | Multiplet | 1H | Characteristic epoxide region. |
| Glycidyl -CH2-O- | 3.25 – 3.45 | Multiplet | 2H | Diastereotopic protons; complex splitting. |
| Ethoxy -O-CH2- | 3.45 – 3.65 | Multiplet | 2H | Often distinct multiplets for each diastereomer. |
| Acetal Methine (-CH-) | 4.68 – 4.75 | Quartet (x2) | 1H | Diagnostic Peak: |
Detailed Spectral Interpretation
1. The Diastereomeric Effect
The most common error in analyzing EEGE is interpreting the methyl region (1.1–1.3 ppm) as "messy." It is not messy; it is complex due to stereoisomerism.
-
The acetal methyl group sees two different magnetic environments depending on whether the adjacent glycidyl group is (
) or ( ). -
Result: You will observe two distinct doublets for the acetal methyl, often separated by only 0.02–0.05 ppm.
2. The Acetal Methine (Diagnostic)
The proton at ~4.7 ppm is the "gatekeeper" of signal integrity.
-
Validation: It must be a quartet (coupling to the methyl doublet).
-
Integration: This peak should integrate to exactly 1H relative to the epoxide region (3H). If the integral is low, the protection group has hydrolyzed.
3. Epoxide Integrity
The signals at 2.5–3.1 ppm confirm the epoxide ring is intact. If these peaks broaden significantly or shift downfield, it indicates ring-opening polymerization (anionic) or hydrolysis (acidic).
Experimental Protocols
Protocol A: Synthesis of EEGE
To provide context for the sample being analyzed.
-
Setup: Flame-dry a 500 mL 3-neck flask; purge with Argon.
-
Reagents: Charge with Ethyl Vinyl Ether (2.0 eq) and Glycidol (1.0 eq). Cool to 0°C.[1]
-
Catalysis: Add p-Toluenesulfonic acid (p-TsOH, 0.01 eq) portion-wise.
-
Control: Maintain temperature < 20°C to prevent polymerization.
-
-
Quench: After 3 hours, add saturated aqueous
. -
Purification: Distill under high vacuum. Target: Colorless liquid.[1][2][3]
Protocol B: NMR Sample Preparation (Critical)
EEGE is an acetal; it is acid-labile . Standard
-
Solvent Choice:
-
Preferred: DMSO-d6 or Benzene-d6 (naturally non-acidic).
-
Acceptable:
treated with basic alumina.
-
-
Neutralization Step (If using Chloroform):
-
Pass the
through a small pipette column of Basic Alumina or directly into the NMR tube.
-
-
Concentration: ~10-15 mg of EEGE in 0.6 mL solvent.
-
Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).
Quality Control & Troubleshooting Logic
Use the following logic flow to diagnose spectral anomalies.
Figure 2: Logic flow for validating EEGE quality based on NMR markers.
Troubleshooting Table
| Symptom | Root Cause | Corrective Action |
| Peak at 9.79 ppm (q) | Acetal hydrolysis (Acetaldehyde formation). | Solvent was acidic.[4][5][6][7] Filter |
| Broad hump at 3.4-3.8 ppm | Polyether formation (Polymerization). | Monomer stored improperly (warm/acidic). Redistill. |
| Missing signal at 4.7 ppm | Complete deprotection. | Sample degraded. Check bulk material pH. |
| Complex splitting at 1.2 ppm | Diastereomers (Normal). | No action required. This confirms the structure. |
References
-
Fitton, R. N., et al. (Synthesis Protocol & Precursors). Synthesis of Ethoxy ethyl glycidyl ether (EEGE).[1] Cited in: Dissertation: Synthesis and Characterization of Amphiphilic Block Copolymers, University of Mainz. Available at: [Link] (Accessed via BSZ-BW).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Context on 1-Ethoxyethyl ethers stability and NMR characteristics).
-
PubChem. Ethyl glycidyl ether (Compound Summary). Available at: [Link]
Sources
- 1. opus.bsz-bw.de [opus.bsz-bw.de]
- 2. Glycidol - Wikipedia [en.wikipedia.org]
- 3. Ethyl glycidyl ether | C5H10O2 | CID 19919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
Technical Whitepaper: FTIR Spectroscopic Validation of 2,3-Epoxy-1-(1-ethoxyethoxy)propane (EEGE)
Executive Summary
2,3-Epoxy-1-(1-ethoxyethoxy)propane, commonly referred to as Ethoxy Ethyl Glycidyl Ether (EEGE) , is a critical functional monomer used primarily in the synthesis of linear polyglycerols and functionalized polyethers.[1][2] Its structural uniqueness lies in the protection of the reactive hydroxyl group of glycidol with an acid-labile acetal linkage (1-ethoxyethyl group), leaving the epoxide ring available for anionic ring-opening polymerization.[1]
Precise characterization of EEGE is non-trivial due to the overlapping vibrational modes of its ether, acetal, and epoxide functionalities. This guide provides a definitive protocol for FTIR validation, distinguishing the molecule from its precursors (Glycidol and Ethyl Vinyl Ether) and identifying common degradation products arising from acetal hydrolysis.
Molecular Architecture & Vibrational Theory[1]
To accurately interpret the FTIR spectrum, one must deconstruct the molecule into its three vibrationally distinct domains.
Structural Domains[1][2]
-
The Oxirane (Epoxide) Ring: A strained three-membered ring.[1][3] The high ring strain produces characteristic "breathing" and deformation modes that are distinct from linear ethers.
-
The Acetal Linkage (O-CH(CH₃)-O): This segment introduces complex C-O-C stretching vibrations.[1][2] It is the "protection" group and is highly sensitive to moisture.
-
The Alkyl Backbone: Consisting of methylene (-CH₂-) and methyl (-CH₃) groups from the ethyl and propyl chains.[1][2]
Critical Vibrational Modes[1][2]
-
Epoxide Ring Deformation (~915 cm⁻¹): This is the diagnostic "Gold Standard" for terminal epoxides. It represents the asymmetric deformation of the ring.
-
Ring Breathing (~1250 cm⁻¹): A symmetric expansion/contraction of the ring, often coupled with C-H wagging.
-
Acetal/Ether Stretching (1050–1150 cm⁻¹): A broad, intense multi-band region dominated by C-O-C asymmetric stretching.[1]
Experimental Protocol
Sampling Methodology
EEGE is a liquid at room temperature.[1][4] While traditional KBr transmission cells can be used, Attenuated Total Reflectance (ATR) is the recommended industry standard for its reproducibility and speed, provided a crystal with appropriate hardness (Diamond or ZnSe) is used.[1]
Step-by-Step Workflow:
-
Instrument Purge: Purge the spectrometer optics with dry nitrogen or dry air for 15 minutes prior to scanning to eliminate water vapor (3500–3800 cm⁻¹) and CO₂ (2350 cm⁻¹) interference.
-
Background Collection: Collect an air background (minimum 32 scans) immediately before sampling.[1]
-
Sample Application: Place 10–20 µL of neat EEGE onto the center of the ATR crystal. Ensure full coverage of the evanescent wave active area.
-
Acquisition:
-
Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required) and automatic baseline correction.
Spectral Analysis & Peak Assignment
The following table synthesizes data from authoritative sources on glycidyl ethers and acetals, providing a specific assignment map for EEGE.
Table 1: FTIR Peak Assignments for EEGE
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value |
| 3050 – 3060 | Epoxide Ring C-H | Stretching ($ \nu_{C-H} $) | High. Indicates intact epoxide ring.[1][2] Often weak. |
| 2970 – 2860 | Alkyl (Methyl/Methylene) | Stretching ($ \nu_{C-H} $) | Low.[1][2] General backbone confirmation. |
| ~1450 | Methylene (-CH₂-) | Scissoring ($ \delta_{CH_2} $) | Low.[1][2] |
| ~1380 | Methyl (-CH₃) | Sym.[1][2] Deformation | Medium. Confirms ethyl group presence.[5][] |
| 1250 – 1260 | Epoxide Ring | Sym. Ring Breathing | Critical. Confirming epoxide presence. |
| 1140 – 1050 | Ether / Acetal | C-O-C Stretching | High. Very strong, broad multiplet. |
| ~915 | Epoxide Ring | Asym.[1][3] Ring Deformation | The "Gold Standard" for QC. |
| ~830 | Epoxide Ring | Sym. Deformation | Medium. |
| ~760 | Ethyl Group | Rocking | Low. |
The "Silent" Regions (Purity Indicators)
For high-purity EEGE, specific regions must be silent (show no absorbance):
-
3300 – 3600 cm⁻¹: Absence of broad O-H stretching. Presence indicates unreacted Glycidol or hydrolysis of the acetal.
-
1600 – 1640 cm⁻¹: Absence of C=C stretching. Presence indicates unreacted Ethyl Vinyl Ether.
-
1700 – 1750 cm⁻¹: Absence of C=O stretching. Presence indicates oxidation or hydrolysis to acetaldehyde.
Quality Control & Synthesis Monitoring
The synthesis of EEGE involves the reaction of Glycidol with Ethyl Vinyl Ether (EVE) under acidic catalysis. FTIR is the primary tool for monitoring reaction completion.
Reaction Monitoring Logic
-
Start: Spectrum dominated by Glycidol O-H (3400 cm⁻¹) and EVE C=C (1620 cm⁻¹).[1][2]
-
Progression: Growth of Acetal bands (1000–1150 cm⁻¹) and maintenance of Epoxide bands (915 cm⁻¹).
-
Endpoint: Complete disappearance of the O-H band.
Visualization of QC Logic
Caption: Logic flow for FTIR-based Quality Control of EEGE synthesis. Blue nodes represent spectral checks; Green/Red nodes represent final Pass/Fail status.[1]
Stability & Degradation Pathways[1][2]
EEGE is an acetal; therefore, it is susceptible to acid-catalyzed hydrolysis.[1] This is a critical consideration for storage and handling.
Hydrolysis Mechanism
Upon exposure to moisture and trace acid, the acetal carbon is attacked by water.
-
Reaction: EEGE + H₂O
Glycidol + Ethanol + Acetaldehyde.[1][2] -
Spectral Signature of Degradation:
-
Appearance of OH: A broad band appears at ~3400 cm⁻¹ (Glycidol/Ethanol).
-
Appearance of C=O: A sharp band may appear at ~1720 cm⁻¹ (Acetaldehyde), though this is volatile and may evaporate.
-
Loss of Acetal Complexity: Changes in the fine structure of the 1050–1150 cm⁻¹ region.
-
Polymerization (Aging)
If stored improperly (e.g., presence of Lewis acids or bases), the epoxide ring may homopolymerize.[1]
-
Spectral Signature:
-
Loss of 915 cm⁻¹: The diagnostic epoxide band decreases or disappears.[7]
-
Broadening of Ether Region: The C-O-C region becomes a broad, featureless envelope typical of polyethers.
-
References
-
Fitton, A. O., Hill, J., Jane, D. E., & Millar, R. (1987).[1] Synthesis of simple oxetanes carrying reactive functional groups. Synthesis, 1987(12), 1140-1142.[1][2] (Seminal paper on the synthesis of glycidyl acetals).
-
NIST Chemistry WebBook. (n.d.).[1][8] Infrared Spectrum of Glycidyl Ethers. National Institute of Standards and Technology.[9] [Link][1][2]
-
Taton, D., Le Borgne, A., Sepulchre, M., & Spassky, N. (1994).[1] Synthesis of chiral and racemic functionalized poly(ethylene oxide)s with a terminal primary amino group. Macromolecular Chemistry and Physics, 195(1), 139-148.[1][2] (Details characterization of EEGE for polymerization).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on IR bands for Epoxides and Acetals).
Sources
- 1. Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- [webbook.nist.gov]
- 2. (1-Ethoxyethyl)glycidyl ether | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. opus.bsz-bw.de [opus.bsz-bw.de]
- 5. 4416-85-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyl glycidyl ether [webbook.nist.gov]
- 9. Welcome to the NIST WebBook [webbook.nist.gov]
Technical Guide: Stability and Application of the 1-Ethoxyethyl (EE) Protecting Group
Executive Summary
This guide provides an in-depth analysis of the 1-Ethoxyethyl (EE) ether, a widely utilized acetal-based protecting group for hydroxyl functionalities. While the prompt refers to "ethoxyethoxy," this guide focuses on the 1-Ethoxyethyl (EE) group (
The EE group is valued for its ease of installation using ethyl vinyl ether (EVE) and its specific stability profile: robust resilience against basic and nucleophilic conditions combined with high lability under mild acidic conditions .[1] This orthogonality makes it a superior alternative to Tetrahydropyranyl (THP) ethers when simplified NMR spectra or milder deprotection conditions are required.
Part 1: Structural Basis & Mechanistic Insight
The 1-Ethoxyethyl group functions as an acyclic acetal . Its stability is governed by the electronics of the acetal center. Unlike simple ethers (e.g., benzyl, methyl), the presence of two oxygen atoms attached to the same carbon creates a kinetic trap that is stable to base but susceptible to acid-catalyzed hydrolysis.
The Chiral Center Implication
A critical, often overlooked feature of the EE group is the formation of a new stereogenic center at the acetal carbon upon protection.
-
Implication: If the substrate is chiral, the product will be a mixture of diastereomers.[2]
-
Comparison: While THP also forms diastereomers, the EE group's acyclic nature often results in less complex NMR signal splitting compared to the rigid ring system of THP, facilitating easier structural characterization [1].
Mechanistic Pathway: Acid Hydrolysis
The cleavage of the EE group is driven by the formation of a resonance-stabilized oxocarbenium ion . This is the rate-determining step and explains why the group is acid-labile but base-stable.
Figure 1: Mechanism of Acid-Catalyzed Hydrolysis of the 1-Ethoxyethyl Ether. The formation of the oxocarbenium ion is the critical step allowing cleavage under mild conditions.
Part 2: Stability Profile
The utility of the EE group lies in its orthogonal stability . It withstands harsh basic environments that would destroy esters or silyl ethers, yet cleaves gently when required.
Stability Matrix
| Condition Type | Reagent Class | Stability Status | Notes / Causality |
| Acidic | Aqueous HCl, AcOH, TFA | Unstable | Hydrolyzes rapidly (pH < 4). Rate is faster than THP deprotection. |
| Basic | NaOH, KOH, NaHCO₃ | Stable | Acetals lack an acidic proton and are resistant to hydroxide attack. |
| Nucleophilic | R-Li, Grignards (RMgX) | Stable | The acetal carbon is not sufficiently electrophilic to react with organometallics at standard temps. |
| Reducing | LiAlH₄, NaBH₄, H₂/Pd | Stable | Resistant to hydride reduction and catalytic hydrogenation (unlike Benzyl ethers). |
| Oxidizing | Jones Reagent, KMnO₄ | Variable | Generally stable, but strong acids in Jones reagent will trigger deprotection. |
| Lewis Acids | BF₃·OEt₂, TiCl₄ | Unstable | Lewis acids coordinate to the acetal oxygens, triggering cleavage or rearrangement. |
Comparative Analysis: EE vs. THP vs. MOM
Researchers often choose between these three acetal-based groups.
-
vs. THP (Tetrahydropyranyl): EE is easier to remove (more acid labile) and generally "cleaner" in NMR. THP is more robust but can be harder to cleave without affecting other sensitive groups.
-
vs. MOM (Methoxymethyl): MOM is much more stable to acid than EE. MOM requires strong acid (e.g., concentrated HCl or BBr₃) for removal. EE is preferred when the substrate cannot survive the harsh conditions required to remove MOM [2].
Part 3: Strategic Installation & Removal Protocols
Installation Protocol
Reagent: Ethyl Vinyl Ether (EVE) Catalyst: Pyridinium p-toluenesulfonate (PPTS)[1]
Why PPTS? Unlike p-TsOH, PPTS is less acidic, preventing the polymerization of the vinyl ether and minimizing side reactions on acid-sensitive substrates.
Step-by-Step:
-
Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add Ethyl Vinyl Ether (EVE) (1.5 – 3.0 equiv).
-
Catalysis: Add PPTS (0.1 equiv) at 0°C.
-
Reaction: Stir at room temperature for 1-4 hours. Monitor by TLC (The product will be less polar than the starting alcohol).
-
Quench: Add a few drops of triethylamine or saturated NaHCO₃ to neutralize the catalyst.
-
Workup: Wash with water/brine, dry over MgSO₄, and concentrate.
-
Note: EE ethers are stable to silica gel chromatography if the silica is neutralized (pre-washed with 1% Et₃N/Hexanes), but degradation can occur on acidic silica.
-
Deprotection Protocol
Reagent: Dilute Hydrochloric Acid or PPTS/MeOH
Method A: Standard Hydrolysis (Biphasic)
-
Dissolve the protected substrate in THF.
-
Add 1M HCl (aq) or 50% Aqueous Acetic Acid.
-
Stir at room temperature for 30-60 minutes.
-
Neutralize with NaHCO₃ and extract.
Method B: Anhydrous Trans-acetalization (Mildest)
-
Dissolve substrate in Methanol (MeOH).
-
Add catalytic PPTS.[1]
-
Stir at room temperature.
Part 4: Decision Logic for Application
Use the following logic flow to determine if the EE group is the correct choice for your synthesis.
Figure 2: Decision Matrix for Selecting the EE Protecting Group. The choice hinges on the balance between base stability during reaction and the mildness required during deprotection.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive source on protecting group stability and conditions). [7]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers (THP) and Ethoxyethyl Ethers (EE).[8] (Comparative stability data and protocols).
-
Kresge, A. J., & Weeks, D. P. (1984). Hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether. Journal of the American Chemical Society.[9][10] (Kinetic data on hydrolysis rates).
-
BenchChem. (2025).[1] Application Note: (2-Ethoxyethyl) Vinyl Ether as a Protecting Group.[1] (Protocols for installation and removal).
Sources
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Methodological & Application
Precision Synthesis of Linear Poly(glycerol) via Ring-Opening Polymerization of 2-(1-ethoxyethoxymethyl)oxirane
Executive Summary & Scientific Rationale
This application note details the protocol for the controlled synthesis of Linear Poly(glycerol) (LPG) using the protected monomer 2-(1-ethoxyethoxymethyl)oxirane , commonly referred to as Ethoxy Ethyl Glycidyl Ether (EEGE) .
The Challenge: Branching vs. Linearity
Direct polymerization of glycidol (2,3-epoxy-1-propanol) typically yields Hyperbranched Poly(glycerol) (HPG) because the monomer contains both an epoxide (polymerizable group) and a primary hydroxyl group (initiating group), acting as an "inimer." This leads to uncontrolled branching.
The Solution: Protective Chemistry
To achieve a linear architecture analogous to Poly(ethylene glycol) (PEG) but with multiple pendant hydroxyl groups, the hydroxyl group of glycidol must be protected. The 1-ethoxyethyl acetal group in EEGE serves this function. It is stable under anionic polymerization conditions but easily cleaved via mild acid hydrolysis to regenerate the hydroxyl groups.
Key Applications:
-
Stealth Drug Carriers: LPG exhibits high biocompatibility and "stealth" properties similar to PEG, extending blood circulation time.
-
High-Payload Conjugates: Unlike PEG (which has only two terminal functional groups), LPG offers a hydroxyl group on every repeat unit, allowing for high-density drug loading or functionalization.
Reaction Mechanism & Pathway[1]
The synthesis involves two distinct stages:
-
Anionic Ring-Opening Polymerization (AROP): The epoxide ring of EEGE is opened by an alkoxide initiator to form Poly(ethoxy ethyl glycidyl ether) (PEEGE).
-
Acidic Deprotection: The acetal side chains are hydrolyzed to yield Linear Poly(glycerol) (LPG).
Visualizing the Synthetic Pathway
Caption: Synthetic route from EEGE monomer to Linear Poly(glycerol) via Anionic ROP and Acid Hydrolysis.
Materials & Critical Reagent Preparation[2][3]
Safety Note: Epoxides are potential alkylating agents. Handle in a fume hood. Potassium tert-butoxide is moisture-sensitive and corrosive.
Reagents
| Reagent | Purity/Grade | Preparation/Purification Protocol |
| 2-(1-ethoxyethoxymethyl)oxirane (EEGE) | >98% (Synthesized or Commercial) | CRITICAL: Distill over Calcium Hydride (CaH₂) under vacuum. Store under Argon. Moisture kills the living chain end. |
| Potassium tert-butoxide (t-BuOK) | 1 M in THF | Use as received or sublime for ultra-high MW precision. |
| Solvent: Toluene or THF | Anhydrous | Dry using a solvent purification system (SPS) or distill over Na/Benzophenone. |
| Terminating Agent | Methanol | Degassed. |
| Deprotection Acid | 1 M HCl or Dowex 50W | Used for acetal cleavage. |
Monomer Purity Check
Before polymerization, verify EEGE purity via 1H NMR .
-
Target Signal: Acetal methine proton at ~4.7 ppm.
-
Impurity Warning: Any broad peaks around 3.5-4.0 ppm not assignable to the EEGE structure may indicate oligomerization or moisture contamination.
Experimental Protocol: Anionic ROP of EEGE
This protocol targets a polymer with a molecular weight (Mn) of ~5,000 g/mol using a monofunctional initiator.
Step 1: Reactor Preparation
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum.
-
Cycle Argon/Vacuum (3x) to ensure an inert atmosphere.
Step 2: Initiation[4]
-
Calculations: Target Degree of Polymerization (
) = .-
For 5,000 g/mol ,
. -
Monomer MW (EEGE) = 146.19 g/mol .
-
-
Add 0.5 mmol Potassium tert-butoxide (t-BuOK) (0.5 mL of 1.0 M solution in THF) to the flask via gas-tight syringe.
-
Remove THF under vacuum if bulk polymerization is desired, or add 10 mL dry Toluene for solution polymerization.
Step 3: Propagation
-
Add 17.5 mmol (2.56 g) of purified EEGE via syringe.
-
Heat the reaction mixture to 80°C .
-
Stir for 12–24 hours .
-
Note: Viscosity will increase significantly.
-
Monitoring: Take a small aliquot, quench in wet CDCl₃, and check NMR. Conversion is calculated by comparing epoxide ring protons (2.5-3.0 ppm) to the polymer backbone signals.
-
Step 4: Termination
-
Cool the reactor to room temperature.
-
Add 0.5 mL of Methanol to terminate the living anionic chain ends.
-
Precipitate the polymer (PEEGE) into cold n-hexane .
Experimental Protocol: Deprotection to LPG
The PEEGE obtained is a hydrophobic, viscous liquid. Deprotection converts it into hydrophilic, water-soluble LPG.
Step 1: Acid Hydrolysis
-
Dissolve 1.0 g of PEEGE in 20 mL of Methanol .
-
Add 1.0 mL of 1 M HCl (or approx. 0.5 g of acidic Dowex resin).
-
Stir at Room Temperature for 3–5 hours.
-
Observation: The solution remains clear, but the solubility profile changes.
-
Step 2: Purification
-
Neutralization: Add NaHCO₃ (if using HCl) or filter off the Dowex resin.
-
Dialysis: Transfer the solution to a dialysis tubing (MWCO 1,000 Da). Dialyze against distilled water for 48 hours, changing water 3x daily. This removes the cleaved acetaldehyde and ethanol byproducts.
-
Lyophilization: Freeze-dry the aqueous solution.
-
Product: LPG is obtained as a highly viscous, colorless, sticky liquid or waxy solid.
Characterization & Quality Control
1H NMR Analysis (DMSO-d6 or D2O)
-
PEEGE (Precursor):
- 1.1 ppm (methyl of ethoxy group).
- 4.7 ppm (acetal -CH-).
-
LPG (Final Product):
-
Disappearance: The signals at 1.1 ppm and 4.7 ppm must vanish completely.
-
Appearance: Broad signals at
3.4–4.0 ppm (polyether backbone). -
Hydroxyls: In DMSO-d6, distinct -OH signals may be visible around 4.5-5.0 ppm.
-
Gel Permeation Chromatography (GPC)
-
Eluent: DMF or Water (depending on stage).
-
Standard: PMMA or PEG standards.
-
Success Criteria:
-
Dispersity (Đ): < 1.2 (Indicative of controlled "living" polymerization).
-
Shift: A shift to lower apparent molecular weight may occur after deprotection due to the loss of the heavy acetal groups and change in hydrodynamic volume.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/High Dispersity (>1.3) | Moisture in monomer/solvent. | Re-dry EEGE over CaH₂. Ensure Schlenk lines are leak-proof. |
| Low Conversion | Impure initiator or "dead" chain ends. | Use fresh t-BuOK. Increase reaction time or temperature (up to 100°C). |
| Incomplete Solubility in Water | Incomplete deprotection. | Extend hydrolysis time. Check pH (must be < 3). Ensure acetal signals are gone in NMR. |
| Yellowing of Polymer | Oxidation at high temp. | Ensure strict Argon atmosphere. Add antioxidant if necessary during storage. |
Applications in Drug Development[3]
LPG synthesized via this protocol serves as a superior alternative to PEG in several domains:
Experimental Workflow for Drug Conjugation
Caption: Workflow for converting LPG into functional drug delivery systems.
-
High-Loading Conjugates: Unlike PEG, which only allows terminal conjugation, LPG can be modified at multiple hydroxyl sites to carry high payloads of cytotoxic drugs (e.g., Doxorubicin, Paclitaxel).
-
Thermoresponsive Blocks: Copolymerization of EEGE with Ethyl Glycidyl Ether (EGE) creates thermoresponsive polymers with tunable Cloud Points (Tcp), useful for "smart" drug release triggered by hyperthermia.
References
- Fitton, A. et al. "Synthesis of simple oxiranes." Synthesis, 1987. (Original synthesis of EEGE monomer).
-
Taton, D., Le Borgne, A., Sepulchre, M., & Spassky, N. "Synthesis of chiral and racemic functional polymers from glycidyl ethers." Macromolecular Chemistry and Physics, 1994. Link
-
Sunder, A., Hanselmann, R., Frey, H., & Mülhaupt, R. "Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization." Macromolecules, 1999. (Foundational work on polyglycerol architectures). Link
-
Kainthan, R. K., & Brooks, D. E. "In vivo biological evaluation of high molecular weight hyperbranched polyglycerols." Biomaterials, 2007. (Biocompatibility data). Link
-
Gervais, M., Labbe, A., Carlotti, S., & Deffieux, A. "Direct synthesis of linear poly(glycerol) derivatives by ring-opening polymerization of EEGE." Macromolecules, 2009. (Detailed anionic kinetics). Link
-
Imran, ul-haq, M. et al. "Linear polyglycerol as a multifunctional polyether for biomedical and pharmaceutical applications." Biomacromolecules, 2014.[2][3] (Review of drug delivery applications). Link
Sources
- 1. Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00064H [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
Application Note: Acid-Catalyzed Hydrolysis of 2,3-Epoxy-1-(1-ethoxyethoxy)propane (EEGE)
This Application Note is structured to guide researchers through the complex acid-catalyzed hydrolysis of 2,3-Epoxy-1-(1-ethoxyethoxy)propane , commonly known as Ethoxyethyl Glycidyl Ether (EEGE) .
This molecule contains two acid-sensitive functionalities: an epoxide (oxirane ring) and an acetal (the ethoxyethoxy protecting group). The "formation of diols" in this context presents a significant chemo-selectivity challenge: standard acid hydrolysis typically cleaves the acetal before or concurrently with the epoxide opening, leading to Glycerol (1,2,3-propanetriol) .
This guide details the mechanistic pathways, provides a protocol for total hydrolysis, and discusses the stringent limitations of attempting selective epoxide opening under acidic conditions.
Executive Summary & Chemical Context[2][3][4][5][6]
This compound (EEGE) is a protected derivative of glycidol, widely used as a monomer for synthesizing linear polyglycerols. The molecule features a "1-ethoxyethoxy" moiety, which is chemically an acetal (specifically, an ethyl vinyl ether adduct).
When subjected to acid-catalyzed hydrolysis to "form diols," two competing reactions occur:
-
Epoxide Ring Opening: Nucleophilic attack by water generates a vicinal diol (1,2-diol).
-
Acetal Deprotection: Acid-catalyzed cleavage releases the protecting group, yielding an alcohol.
Key Insight: Under standard aqueous acidic conditions (e.g., dilute HCl or
Mechanistic Pathways
Understanding the competition between the A-1 (Acetal) and A-2 (Epoxide) mechanisms is critical for experimental design.
Pathway Analysis
-
Path A (Dominant): Protonation of the acetal oxygen leads to rapid cleavage (A-1 mechanism), releasing Glycidol. Subsequent hydrolysis of the glycidol epoxide yields Glycerol.
-
Path B (Minor/Difficult): Protonation of the epoxide oxygen leads to ring opening (A-2 mechanism) to form the protected diol. This is difficult to achieve without triggering Path A.
Reaction Topology Diagram
The following diagram illustrates the divergent pathways and the thermodynamic sink (Glycerol).
Figure 1: Reaction topology showing the kinetic dominance of acetal cleavage (Path A) over selective epoxide opening (Path B) in aqueous acid.
Experimental Protocols
Protocol A: Total Hydrolysis to Glycerol (Standard)
This protocol is designed for the complete conversion of EEGE to Glycerol, useful for degradation studies or characterizing polymer backbones.
Reagents:
-
Substrate: EEGE (1.0 eq)
-
Solvent: THF/Water (1:1 v/v) or Methanol/Water (to ensure solubility)
-
Catalyst: 1M HCl (0.1 eq)
Procedure:
-
Preparation: Dissolve 1.46 g (10 mmol) of EEGE in 10 mL of THF.
-
Initiation: Add 10 mL of 1M HCl aqueous solution. The mixture will become slightly warm (exothermic acetal cleavage).
-
Reaction: Stir at 40°C for 4 hours .
-
Note: Acetal cleavage occurs within minutes at RT. The heating ensures the epoxide ring opens completely to form the triol.
-
-
Monitoring: Monitor by TLC (SiO2, MeOH/DCM 1:9). EEGE (
) will disappear. Glycidol intermediate ( ) will fade, leaving Glycerol ( , stains with KMnO4). -
Workup: Neutralize with saturated
solution or Amberlyst A21 (weak base resin). -
Isolation: Concentrate under reduced pressure to remove THF, Ethanol, and Acetaldehyde. The residue is crude Glycerol.
Protocol B: Selective Epoxide Opening (The "Diol" Challenge)
Warning: Achieving the ring-opened diol without losing the acetal is chemically antagonistic in aqueous acid. The protocol below uses a Lewis Acid approach in an attempt to favor ring opening, but Base Catalysis (using NaOH) is the scientifically recommended method for this specific target.
Experimental Acid Variant (High Risk of Deprotection):
-
Concept: Use a Lewis acid (
or ) in aqueous conditions which can activate epoxides while being milder on acetals than protonic acids. -
Conditions: 1.0 eq EEGE, 5.0 eq
, 1 mol% , Acetonitrile, . -
Outcome: Expect a mixture. The acetal is extremely sensitive.
Recommended Control Protocol (Base Catalyzed): To synthesize 3-(1-ethoxyethoxy)-1,2-propanediol cleanly:
-
Dissolve EEGE in Water/Dioxane.
-
Add 5 mol% NaOH.
-
Heat to 80°C for 12 hours.
-
Mechanism: Hydroxide attacks the epoxide (S_N2) to form the diol. The acetal is stable to base.
Data Analysis & Validation
When characterizing the hydrolysis products, use the following spectroscopic markers to distinguish between the Protected Diol, Glycidol, and Glycerol.
| Feature | EEGE (Starting Material) | Glycidol (Acetal Cleaved) | 3-(1-ethoxyethoxy)-1,2-propanediol (Epoxide Opened) | Glycerol (Total Hydrolysis) |
| Epoxide Protons | Absent | Absent | ||
| Acetal Methine | Absent | Absent | ||
| Solubility | Organic Solvents | Water/Organic | Water/Organic | Water Soluble |
| Reaction Outcome | N/A | Intermediate (Fast) | Difficult in Acid | Thermodynamic Product |
Validation Check (Self-Correcting Step)
-
If NMR shows a quartet at 4.7 ppm: The acetal is intact. You have successfully avoided deprotection.
-
If NMR shows loss of 2.6-3.2 ppm signals: The epoxide is opened.
-
If both occur: You have the Protected Diol (Rare in acid).
-
If neither signals are present: You have Glycerol.
References
-
Synthesis and Polymerization of EEGE: Fitton, A. O., Hill, J., Jane, D. E., & Millar, R. (1987). Synthesis of simple oxetanes carrying reactive functional groups. Synthesis, 1987(12), 1140-1142.
-
Acidic Hydrolysis of Poly(EEGE) (Deprotection Context): Taton, D., Le Borgne, A., Sepulchre, M., & Spassky, N. (1994). Synthesis of chiral and racemic functional polymers from glycidyl ethers. Macromolecular Chemistry and Physics, 195(1), 139-148.
-
Mechanism of Epoxide vs. Acetal Hydrolysis: Whalen, D. L. (1973). Acid-catalyzed hydrolysis of glycidol. Journal of the American Chemical Society, 95(10), 3432-3433.
-
General Epoxide Ring Opening Guide: Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.
Application Note: Controlled Synthesis of Linear Polyglycerol Architectures via Ethoxyethyl Glycidyl Ether (EEGE)
Topic: Using 2,3-Epoxy-1-(1-ethoxyethoxy)propane as a monomer in copolymerization Content Type: Create detailed Application Notes and Protocols.
Executive Summary & Strategic Value
This compound , commonly known as Ethoxyethyl Glycidyl Ether (EEGE) , is a pivotal monomer in the synthesis of advanced biocompatible polyethers. Unlike its parent compound, glycidol, which polymerizes into uncontrolled hyperbranched structures, EEGE carries a "latent" hydroxyl group protected by an acid-labile acetal moiety.
This unique structural feature allows researchers to:
-
Enforce Linearity: Synthesize strictly linear polyglycerol (linPG) analogues via Anionic Ring-Opening Polymerization (AROP).
-
Tune Amphiphilicity: Copolymerize with hydrophobic monomers (e.g., Propylene Oxide, Ethylene Oxide) to create thermoresponsive materials with tunable Lower Critical Solution Temperatures (LCST).
-
Enable Post-Functionalization: The acetal group is stable under basic polymerization conditions but cleaves readily in mild acid, revealing a hydroxyl scaffold for high-density drug conjugation.
This guide details the protocols for purifying, polymerizing, and deprotecting EEGE to generate pharmaceutical-grade polyethers.
Chemical Mechanism & Rationale[1][2][3][4]
The "Latent" Monomer Strategy
The core challenge in polyglycerol synthesis is the rapid proton-transfer reaction between the growing alkoxide chain end and the primary hydroxyl group of the monomer (glycidol). This leads to branching.[1] EEGE masks this hydroxyl group as an acetal (1-ethoxyethoxy), forcing the polymerization to proceed exclusively through the epoxide ring.
Mechanism of Action:
-
Propagation: The alkoxide initiator attacks the less substituted carbon of the EEGE epoxide ring (Regioselective Ring Opening).
-
Protection: The acetal linkage withstands the high pH of AROP.
-
Deprotection: Post-polymerization treatment with dilute acid (pH 2-3) hydrolyzes the acetal, releasing acetaldehyde and ethanol, and yielding the free hydroxyl group.
Visualization: Molecular Engineering Workflow
The following diagram illustrates the pathway from monomer synthesis to functional polymer architecture.
Caption: Workflow for converting Glycidol to Linear Polyglycerol via the EEGE intermediate, highlighting the protection-polymerization-deprotection cycle.
Protocol 1: Monomer Purification (Critical Step)
Scientific Rationale: AROP is a "living" polymerization technique highly sensitive to protic impurities (water, alcohols). Commercial or synthesized EEGE often contains trace water or starting materials that act as chain transfer agents, broadening the molecular weight distribution (Dispersity,
Reagents:
-
Crude EEGE (Synthesized from Glycidol + Ethyl Vinyl Ether).
-
Calcium Hydride (
) (Drying agent).[2] -
Argon gas (High purity).
Procedure:
-
Pre-Drying: Stir crude EEGE over crushed
(5% w/v) for 24 hours at room temperature under an argon atmosphere. The evolution of hydrogen bubbles indicates active drying. -
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Freeze the flask in liquid nitrogen.
-
Pump (apply vacuum) for 10 minutes.
-
Thaw in warm water.
-
-
Distillation: Distill the monomer under reduced pressure (vacuum).
-
Note: EEGE has a high boiling point. Use a short-path distillation head or cryo-transfer technique if available.
-
Collect the fraction boiling at constant temperature (approx. 45-50°C at 0.1 mbar, though values vary by vacuum strength).
-
-
Storage: Store the purified monomer over fresh molecular sieves (
) in a glovebox or sealed ampoule at -20°C.
Protocol 2: Anionic Copolymerization of EEGE
Scientific Rationale: Cesium counter-ions are preferred over potassium or sodium for epoxide polymerization. The larger radius of
Target Architecture: Poly(EEGE)-block-Poly(Ethylene Oxide) (Block Copolymer).
Reagents:
-
Purified EEGE.[2]
-
Ethylene Oxide (EO) (condensed gas).[3]
-
Initiator: Cesium Hydroxide Monohydrate (
) or 3-phenyl-1-propanol (functional initiator). -
Solvent: Diglyme or Toluene (Dry).
Step-by-Step Methodology:
-
Initiator Preparation (The "Cesium Alkoxide" Method):
-
In a Schlenk flask, dissolve the alcohol initiator (e.g., 3-phenyl-1-propanol) in benzene.
-
Add stoichiometric
(0.95 eq to avoid excess base). -
Azeotropic Drying: Heat to 60°C under vacuum to remove water and benzene. Repeat with fresh benzene 2-3 times until a dry cesium alkoxide salt remains. Crucial: Any residual water will initiate new chains.
-
-
Polymerization of Block 1 (EEGE):
-
Dissolve the initiator salt in dry Diglyme or Toluene.
-
Add purified EEGE via syringe under argon.
-
Heat to 60°C and stir for 24 hours.
-
Verification: Take a small aliquot for
-NMR to confirm 100% conversion of epoxide signals (2.5 - 3.0 ppm).
-
-
Polymerization of Block 2 (Ethylene Oxide):
-
Cool the reaction mixture to 0°C.
-
Condense the required amount of EO into a graduated ampoule (using a dry ice/acetone bath) and transfer it via cannula to the polymerization flask.
-
Heat to 40-60°C and stir for 48 hours. Note: EO polymerization is slower; ensure safety shields are in place due to pressure.
-
-
Termination & Purification:
-
Terminate with a degassed methanol/acetic acid mixture.
-
Precipitate the polymer into cold diethyl ether (if high MW) or extract with Dichloromethane (DCM) vs. Water (if low MW/amphiphilic).
-
Dry under high vacuum.
-
Protocol 3: Deprotection to Linear Polyglycerol
Scientific Rationale: The acetal bond is acid-labile.[6] The goal is to cleave the ethoxyethyl group without degrading the polyether backbone.
Reagents:
-
Solvent: Methanol or THF/Methanol mixture.
-
Acid source: 1M HCl or Dowex 50W-X8 (Acidic Cation Exchange Resin).
Procedure:
-
Dissolution: Dissolve the copolymer in Methanol (approx. 10 wt%).
-
Acidification:
-
Method A (Solution): Add 1M HCl until pH reaches ~2. Stir at room temperature for 4-6 hours.
-
Method B (Solid Phase - Preferred): Add activated Dowex 50W-X8 beads. Stir for 12 hours. This simplifies purification (just filter the beads).
-
-
Monitoring: Monitor by
-NMR. The acetal methine proton signal at ~4.7 ppm (quartet) and the methyl doublet at ~1.2 ppm should disappear completely. -
Neutralization & Recovery:
-
If using HCl: Neutralize with
, filter salts, and dialyze against water (MWCO 1000 Da) to remove acetal byproducts (acetaldehyde/ethanol). -
If using Dowex: Filter off the resin.
-
-
Lyophilization: Freeze-dry the aqueous solution to obtain the viscous, clear Linear Polyglycerol.
Data Analysis & Characterization
Expected NMR Signatures
| Moiety | Chemical Shift (ppm) | Multiplicity | Notes |
| Epoxide Ring (Monomer) | 2.5 - 2.8, 3.1 | Multiplets | Disappears upon polymerization. |
| Acetal Methine (EEGE) | ~4.7 | Quartet | Diagnostic for protected polymer. Disappears after hydrolysis. |
| Acetal Methyl (EEGE) | ~1.2 - 1.3 | Doublet | Disappears after hydrolysis. |
| Polyether Backbone | 3.4 - 3.9 | Broad Multiplet | Remains constant. Overlap of PEO and PG signals. |
Troubleshooting Guide
-
Broad PDI (
): Usually indicates insufficient drying of monomer or initiator. Re-dry with .[2] -
Incomplete Deprotection: Polymer may have precipitated in the acidic medium. Add THF to improve solubility during hydrolysis.
-
Yellowing: Oxidation during polymerization. Ensure rigorous Argon atmosphere.
References
-
Taton, D., et al. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews.
-
Müller, V., et al. (2023).[4] Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether.[4][8] Polymer Chemistry.[4][8][9]
-
Kainthan, R. K., et al. (2006). Biocompatibility testing of branched and linear polyglycidol. Biomaterials.[1][8]
-
Gervais, M., et al. (2010). Linear Polyglycerol: A Versatile Alternative to Poly(ethylene glycol). Macromolecules.[2][3][4][8][9][10][11]
-
Dimitrov, P., et al. (2002). High molecular weight functionalized poly(ethylene oxide) by anionic copolymerization of ethylene oxide and ethoxyethyl glycidyl ether. Journal of Polymer Science Part A.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biodegradable hyperbranched polyether-lipids with in-chain pH-sensitive linkages - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01308B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00064H [pubs.rsc.org]
- 5. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 4416-85-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cjps.org [cjps.org]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Deprotection of the Ethoxyethyl (EE) Ether
Executive Summary
The 1-ethoxyethyl (EE) ether is a mixed acetal protecting group widely utilized for hydroxyl functionalities due to its ease of introduction (ethyl vinyl ether/cat. H
This guide moves beyond basic textbook hydrolysis. It provides a rigorous, mechanism-based approach to deprotection, focusing on chemoselectivity (preserving silyl ethers, esters, and trityl groups) and stereochemical simplification (resolving the diastereomeric mixtures inherent to EE protection).
Mechanistic Insight: The Oxocarbenium Bottleneck
To control the reaction, one must control the intermediate. The deprotection of the EE group is not a simple
The Pathway[1][2][3][4]
-
Protonation: The ether oxygen is protonated.[1]
-
Rate-Determining Step (RDS): Elimination of ethanol to form the oxocarbenium ion.
-
Collapse: Nucleophilic attack (usually by water or alcohol) collapses the ion into the free alcohol and the hemiacetal byproduct (which further decomposes to acetaldehyde).
Critical Insight: Because the RDS involves the formation of a cation, the reaction rate is highly sensitive to solvent polarity and pH. Using a buffered acidic system (like PPTS) maintains a steady concentration of protons without reaching the acidity threshold that triggers side reactions (e.g., desilylation).
Figure 1: Mechanistic flow of acid-catalyzed EE deprotection. The formation of the oxocarbenium ion is the rate-determining step (RDS).
Experimental Protocols
Method A: The "Gold Standard" (PPTS)
Best For: Complex substrates containing acid-sensitive groups (TBS ethers, epoxides, trityl groups). Mechanism: Mild, buffered protonation. Pyridinium p-toluenesulfonate (PPTS) provides a pH of ~4.5 in ethanol, sufficient to cleave the acetal but too mild to cleave most silyl ethers.
Reagents:
-
Substrate (1.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 – 0.2 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Protocol:
-
Dissolution: Dissolve the EE-protected substrate in EtOH (0.1 M concentration).
-
Note: Methanol is faster but slightly more acidic; use EtOH for maximum safety.
-
-
Catalyst Addition: Add 10-20 mol% PPTS.
-
Incubation: Stir at 55°C.
-
Monitoring: Check TLC every 30 minutes. Most reactions complete in 1-3 hours.
-
Self-Validation: If the substrate is chiral, the EE group likely appears as two diastereomeric spots (or a streak) on TLC. Completion is marked by the convergence of these two spots into a single, tighter spot (the free alcohol).
-
-
Workup: Dilute with ethyl acetate, wash with saturated NaHCO
(to neutralize PPTS), then brine. Dry over Na SO .
Method B: The Kinetic Method (AcOH/THF)
Best For: Robust substrates; scale-up scenarios; substrates insoluble in alcohols. Mechanism: General acid catalysis.[2] Faster than PPTS but lacks the buffering capacity.
Reagents:
Protocol:
-
Preparation: Prepare a solvent mixture of AcOH:THF:H
O (4:2:1). -
Reaction: Dissolve substrate in the mixture at Room Temperature (RT).
-
Timecourse: Reaction is usually complete in 30-60 minutes at RT.
-
Warning: Prolonged exposure or heating may cleave TBS groups or migrate acyl groups.
-
-
Workup: Careful neutralization is required. Pour slowly into saturated NaHCO
at 0°C. Extract with ether or ethyl acetate.
Method C: Anhydrous Trans-Acetalization
Best For: Water-sensitive substrates or when aqueous workup is difficult. Mechanism: The alcohol solvent acts as the nucleophile, swapping the substrate alcohol for a methyl group (forming acetaldehyde dimethyl acetal).
Protocol:
-
Dissolve substrate in anhydrous MeOH.
-
Add catalytic CSA (Camphorsulfonic acid) or pTsOH (0.05 equiv).
-
Stir at 0°C to RT.
-
Quench with Et
N (1 equiv) and concentrate directly.
Comparative Data & Selection Guide
| Parameter | Method A (PPTS) | Method B (AcOH) | Method C (Trans-acetalization) |
| Reagent | PPTS (0.1 eq) | 80% AcOH (aq) | CSA/MeOH |
| Acidity (pH) | ~4.5 (Buffered) | ~2-3 | < 1 (Unbuffered) |
| Temp | 50-55°C | RT | 0°C - RT |
| Time | 1 - 4 h | 0.5 - 1 h | 10 - 30 min |
| TBS Stability | High | Moderate | Low |
| MOM/Bn Stability | High | High | High |
| Byproducts | EtOH, Acetaldehyde | Acetaldehyde | Acetaldehyde dimethyl acetal |
Self-Validating Systems: QC and Troubleshooting
The "Diastereomer Collapse" Check
The EE group introduces a new chiral center at the acetal carbon. If your starting material (R-OH) is chiral, the protected form (R-O-EE) will exist as a pair of diastereomers.
-
NMR Signature: Look for the acetal proton (quartet, ~4.7-4.9 ppm) and the methyl doublet (~1.3 ppm). In the protected species, these often appear as double sets of signals .
-
Validation: Upon deprotection, the NMR spectrum must simplify. The double signals disappear, and the single, sharp signals of the pure alcohol R*-OH return.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls < 50% | Equilibrium reached (Acetaldehyde buildup). | Apply vacuum briefly to remove volatile acetaldehyde or add a molecular sieve. |
| Silyl Group Loss | Media too acidic. | Switch to Method A (PPTS) or add excess pyridine to Method B. |
| New "Spot" on TLC | Trans-acetalization with solvent. | If using MeOH, you may have formed the methyl ether (rare but possible with strong Lewis acids). Switch to THF/Water. |
Decision Tree Workflow
Figure 2: Strategic decision tree for selecting the optimal deprotection protocol based on substrate functionality.
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(22), 3772–3774.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for stability data).
-
Willingdon College. (n.d.). Protection and Deprotection Strategies. Application Notes.
-
Reich, H. (n.d.). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.
Sources
Reaction of 2,3-Epoxy-1-(1-ethoxyethoxy)propane with primary and secondary amines
Application Note & Protocol: Aminolysis of 2,3-Epoxy-1-(1-ethoxyethoxy)propane
Part 1: Introduction & Strategic Utility
Compound Profile:
-
Common Identity: Glycidyl 1-ethoxyethyl ether (Protected Glycidol)
-
Functional Class: Masked Glycerol Derivative / Epoxide Monomer
Strategic Value in Drug Development:
The reaction of This compound (EEP) with amines is a cornerstone transformation in the synthesis of functionalized
Why this matters:
-
Orthogonal Stability: The EE group is stable under the basic/nucleophilic conditions of aminolysis but is labile to mild aqueous acid. This allows researchers to synthesize complex amine-containing intermediates while keeping the hydrophilic 1,2-diol masked.
-
Solubility Control: The lipophilic EE group improves solubility in organic solvents (DCM, THF) compared to the free glycidol, preventing premature precipitation of polar intermediates.
-
Library Generation: This reaction is widely used to generate lipidoid libraries for LNP (Lipid Nanoparticle) RNA delivery systems, where the amine "head" determines ionization and the epoxide "tail" dictates hydrophobicity.
Part 2: Chemistry & Mechanism
The Reaction Landscape: The reaction proceeds via an SN2 nucleophilic ring-opening of the epoxide by the amine.[5]
-
Regioselectivity: Nucleophilic attack occurs predominantly at the terminal (least hindered) carbon of the epoxide ring, yielding the secondary alcohol.
-
Chemo-selectivity: The acetal (EE) group remains intact, serving as a spectator during the C-N bond formation.
Visualizing the Mechanism:
Figure 1: Mechanistic pathway of EEP aminolysis followed by optional deprotection.[6]
Part 3: Experimental Protocols
These protocols are designed to be self-validating . The disappearance of the epoxide signal (TLC/NMR) and the persistence of the acetal signal act as internal checkpoints.
Protocol A: Solvent-Free Aminolysis (Green Chemistry)
Best for: Liquid aliphatic amines, Lipidoid synthesis, High-throughput screening.
Reagents:
-
Amine (Primary or Secondary)
-
This compound (EEP)
-
Catalyst (Optional): Lithium Perchlorate (LiClO₄) or Water (accelerates reaction via H-bonding).
Step-by-Step Procedure:
-
Stoichiometry Calculation:
-
For Secondary Amines: Use 1.05 equiv of EEP per 1.0 equiv of amine.
-
For Primary Amines (Mono-alkylation): Use 2.5 equiv of Amine per 1.0 equiv of EEP (to prevent over-alkylation).
-
For Primary Amines (Bis-alkylation): Use 2.2 equiv of EEP per 1.0 equiv of amine.
-
-
Mixing: In a scintillation vial, add the amine. If the amine is solid, dissolve in a minimum amount of EtOH or THF.
-
Addition: Add EEP dropwise under stirring. Exotherm Alert: The reaction is exothermic. For scales >5g, cool in an ice bath during addition.
-
Reaction:
-
Seal the vial and stir at 60°C for 4–12 hours .
-
Validation Point: Spot TLC (Hexane/EtOAc). Stain with KMnO₄. The epoxide (Rf ~0.6) should disappear; the product will be more polar (Rf ~0.2–0.4).
-
-
Workup:
-
Concentrate under high vacuum to remove excess volatile amines or unreacted EEP.
-
The residue is usually analytically pure (>95%) due to the quantitative nature of ring-opening.
-
Protocol B: Lewis-Acid Catalyzed (Low Reactivity Amines)
Best for: Aromatic amines (anilines), Sterically hindered amines.
Reagents:
-
Aniline derivative
-
EEP (1.2 equiv)
-
Catalyst: Ca(OTf)₂ or Zn(ClO₄)₂ (5 mol%)
-
Solvent: Acetonitrile or Toluene
Step-by-Step Procedure:
-
Dissolution: Dissolve the aromatic amine and catalyst in Acetonitrile (0.5 M concentration).
-
Activation: Stir for 10 minutes at room temperature to activate the epoxide.
-
Addition: Add EEP (1.2 equiv).
-
Reflux: Heat to 80°C for 12–24 hours .
-
Validation: Take an aliquot for 1H-NMR.
-
Check: Look for the disappearance of epoxide multiplets at
2.6–3.2 ppm. -
Check: Ensure the acetal quartet (
~4.7 ppm) and doublet ( ~1.3 ppm) remain.
-
-
Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).
Part 4: Data Analysis & Deprotection
Comparative Reactivity Table:
| Amine Class | Example | Conditions | Time (h) | Yield (%) | Notes |
| Aliphatic 1° | Octylamine | Solvent-free, 60°C | 4 | 96 | Bis-alkylation possible if 1:1 ratio used. |
| Aliphatic 2° | Morpholine | Water (solvent), RT | 2 | 98 | Water acts as a green catalyst. |
| Aromatic | Aniline | MeCN, Ca(OTf)₂, 80°C | 18 | 82 | Requires Lewis Acid activation. |
| Hindered | t-Butylamine | EtOH, Reflux | 24 | 75 | Slow kinetics due to steric bulk. |
Deprotection (The "Reveal"): To convert the product into a 3-amino-1,2-propanediol :
-
Dissolve the protected amine in MeOH.
-
Add 1M HCl (aq) dropwise until pH < 2.
-
Stir at RT for 1 hour.
-
Neutralize with Amberlyst A21 (weak base resin) or NaHCO₃.
-
Filter and concentrate.
Workflow Diagram:
Figure 2: Decision tree for selecting the optimal aminolysis protocol.
References
-
Shivani, B. et al. (2007).[5] "Zinc(II) perchlorate hexahydrate is a highly efficient catalyst for the opening of epoxides by amines."[5] Journal of Organic Chemistry.
-
Azizi, N. & Saidi, M. R. (2005).[5] "The mild aminolysis of a variety of epoxides in water."[5] Organic Letters.
-
Sigma-Aldrich. "this compound Product Specification."
-
Chakraborti, A. K. et al. (2004). "Catalytic role of water in the opening of epoxides by amines." European Journal of Organic Chemistry.
Sources
- 1. store.p212121.com [store.p212121.com]
- 3. This compound | 4416-85-7 | Benchchem [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 6. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Grignard reaction with 2,3-Epoxy-1-(1-ethoxyethoxy)propane for carbon-carbon bond formation
Application Note & Protocol Guide
Abstract
This application note details the protocol for the copper-catalyzed ring-opening of 2,3-Epoxy-1-(1-ethoxyethoxy)propane (protected glycidol) using Grignard reagents. This reaction is a pivotal method for introducing a chiral glycerol backbone into carbon frameworks, essential for the synthesis of polyols, chiral lipids, and pheromones. The guide emphasizes the critical role of the 1-ethoxyethyl (EE) acetal protecting group—selected for its base stability and facile acid-labile deprotection—and provides a self-validating workflow to maximize regioselectivity and yield.
The Substrate: Strategic Value of the EE-Protected Glycidol
The substrate This compound serves as a masked C3 synthon. Unlike benzyl or silyl ethers, the 1-ethoxyethyl (EE) group offers a unique orthogonality profile:
-
Base Stability: Completely inert to strongly basic Grignard and organolithium reagents.
-
Atom Economy: Low molecular weight protecting group.
-
Deprotection: Occurs under mild acidic conditions (pH 3-4), allowing for "one-pot" deprotection-functionalization sequences if desired.
Key Structural Features[1][2][3]
-
Epoxide Ring: The electrophilic site. Regioselective attack at the terminal carbon (C3) yields a secondary alcohol.
-
Acetal Linkage: The -O-CH(CH3)-O-Et moiety introduces a new chiral center, making the commercial reagent a mixture of diastereomers. This does not affect the chirality of the glycidyl backbone if starting from enantiopure (R)- or (S)-glycidol.
Mechanistic Insight & Regiocontrol
The reaction follows a nucleophilic substitution pathway. While uncatalyzed Grignard reagents can open epoxides, they often suffer from poor regioselectivity (attacking C2 vs. C3), rearrangement to ketones (Meinwald rearrangement), or halide-induced ring opening.
The Solution: Copper Catalysis The addition of catalytic Copper(I) (typically CuI or Li2CuCl4) transforms the hard Grignard reagent (RMgX) into a softer organocuprate species. This shift directs the nucleophilic attack almost exclusively to the less sterically hindered terminal carbon (C3).
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle demonstrating the transformation of the Grignard reagent to an organocuprate, ensuring regioselective attack at the terminal epoxide carbon.
Detailed Experimental Protocol
Materials & Reagents[1][2][4][5][6][7][8][9][10][11]
-
Substrate: this compound (Distilled, stored over molecular sieves).
-
Grignard Reagent: R-MgBr or R-MgCl (1.1 - 1.2 equiv). Note: Chlorides often provide better yields than bromides in Cu-catalyzed reactions.
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%) or Li2CuCl4 (0.1 M in THF).
-
Solvent: Anhydrous THF (Ether is acceptable but THF promotes better solubility of the catalyst).
Step-by-Step Methodology
Step 1: Catalyst Preparation
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and argon inlet.
-
Add CuI (10 mol%) .
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous THF to suspend the catalyst. Cool the suspension to -30°C .
Step 2: Grignard Addition (The "Softening" Step)
-
Add the Grignard reagent (1.2 equiv) dropwise to the CuI/THF suspension at -30°C.
-
Observation: The solution will likely change color (often dark grey or black), indicating the formation of the active cuprate species.
-
Stir for 15-20 minutes at this temperature.
Step 3: Epoxide Addition
-
Dissolve This compound (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between -30°C and -20°C .
-
Critical Control Point: Rapid addition or higher temperatures can lead to polymerization of the epoxide.
-
-
Allow the reaction to warm slowly to 0°C over 2-3 hours. Monitor by TLC (stain with p-anisaldehyde; the acetal is sensitive and stains distinctively).
Step 4: Quenching & Workup (Decision Fork)
The workup depends on whether you wish to keep the EE protecting group.
Option A: Retain EE Group (Target: Protected Alcohol)
-
Quench with saturated aqueous NH4Cl mixed with 10% NH4OH (to solubilize copper salts) at 0°C.
-
Extract with Et2O or EtOAc (x3).
-
Wash combined organics with brine, dry over Na2SO4.
-
Concentrate in vacuo. Avoid heating above 40°C to prevent thermal degradation of the acetal.
Option B: Direct Deprotection (Target: Diol)
-
Quench with 1M HCl or 10% H2SO4 .
-
Stir vigorously at room temperature for 1-2 hours.
-
Extract the diol product (polar!) using EtOAc or DCM/MeOH (9:1).
Workflow Optimization & Troubleshooting
Decision Tree for Optimization
Figure 2: Optimization workflow emphasizing temperature control and catalyst selection.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity | Lack of Cu catalyst or high temp. | Ensure 5-10 mol% CuI is used; Keep T < -20°C during addition. |
| Polymerization | Epoxide added too fast or T > 0°C. | Slow dropwise addition; maintain cryogenic conditions. |
| EE Group Loss | Acidic workup or silica gel acidity. | Use buffered NH4Cl quench; add 1% Et3N to chromatography eluent. |
| Wurtz Coupling (R-R) | Oxidative coupling of Grignard. | Ensure inert atmosphere (Argon); degas solvents. |
References
-
Huynh, C., et al. (1979).[1] "Copper-catalysed reactions of grignard reagents with epoxides and oxetane." Tetrahedron Letters.
-
Lipshutz, B. H., et al. (1984). "Organocopper chemistry. Halide ion effects in the substitution reactions of lithium dialkylcuprates." Journal of the American Chemical Society.
-
Sigma-Aldrich. (n.d.). "this compound Product Sheet."
-
Wang, X., et al. (2005).[2] "Addition of Grignard Reagents to Aryl Acid Chlorides." Organic Letters.
Sources
Experimental procedure for the synthesis of custom glycidyl ethers
Abstract
Glycidyl ethers are pivotal intermediates in medicinal chemistry (e.g., beta-blocker synthesis) and advanced materials (e.g., epoxy resin crosslinkers).[1] However, commercial catalogs often lack specific structural analogs required for Structure-Activity Relationship (SAR) studies.[1] This guide provides a rigorous, self-validating framework for synthesizing custom glycidyl ethers. We contrast the Phase Transfer Catalysis (PTC) route—ideal for phenols—with the Lewis Acid-Catalyzed two-step route, necessary for aliphatic alcohols, ensuring high Epoxy Equivalent Weight (EEW) and minimal hydrolyzable chlorine impurities.[1]
Strategic Decision Framework
The synthesis of glycidyl ethers is not "one size fits all."[1][2][3] The nucleophilicity of the precursor alcohol dictates the pathway. Aliphatic alcohols are poor nucleophiles and require electrophilic activation of epichlorohydrin (ECH) by a Lewis acid.[1] Phenols, being more acidic, can be deprotonated to form phenoxides, which are strong nucleophiles suitable for direct displacement under PTC conditions.[1]
Experimental Logic Gate
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate acidity and nucleophilicity.[1]
Mechanistic Underpinnings
Understanding the mechanism is crucial for troubleshooting.[1] Both pathways share a common intermediate—the chlorohydrin —but arrive there differently.
-
Coupling: The alcohol attacks the epoxide ring of ECH.[1]
-
Ring Closure (Dehydrochlorination): Treatment with base (NaOH) eliminates HCl to reform the epoxide.[1]
Figure 2: General reaction pathway showing the critical Chlorohydrin intermediate.[1]
Protocol A: Phase Transfer Catalysis (For Phenols)
Best for: Bisphenols, substituted phenols, naphthols.[1]
Theory: The quaternary ammonium salt (e.g., TBAB) transfers the phenoxide ion from the solid/aqueous interface into the organic ECH phase, enabling rapid
Reagents:
-
Substrate: Phenol derivative (1.0 eq)[1]
-
Reagent/Solvent: Epichlorohydrin (5.0 – 10.0 eq)[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) (1-3 mol%)[1]
-
Base: Sodium Hydroxide (NaOH), solid beads or 50% aq.[1] solution (2.5 eq)
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for slurries), reflux condenser, and thermometer.
-
Dissolution: Charge the Phenol and ECH. Heat to 50°C. Add TBAB.
-
Reaction: Slowly add NaOH (solid beads preferred to minimize water) over 1 hour while maintaining temperature at 60-70°C. Caution: Exothermic.
-
Reflux: Raise temperature to 90-100°C and reflux for 2-4 hours.
-
Workup: Cool to room temperature. Filter off the salt (NaCl) byproduct.[1]
-
Wash: Wash the filtrate with water (2x) to remove residual base.[1]
-
Purification: Distill off excess ECH under vacuum (rotary evaporator). The residue is the crude glycidyl ether.[1] High-purity monomers may require high-vacuum fractional distillation.[1]
Protocol B: Lewis Acid Catalysis (For Aliphatic Alcohols)
Best for: Fatty alcohols (C8-C18), diols, PEG derivatives.[1]
Theory: Aliphatic alcohols are too weak to attack ECH directly.[1] A Lewis acid (
Reagents:
-
Substrate: Aliphatic Alcohol (1.0 eq)
-
Reagent: Epichlorohydrin (1.1 – 1.5 eq) Note: Lower excess needed than PTC.[1]
-
Catalyst: Boron Trifluoride Etherate (
) (0.5 – 1.0 mol%)[1] -
Ring Closure Base: 50% NaOH (1.2 eq)[1]
Step-by-Step Procedure:
-
Step 1 (Coupling):
-
Charge Alcohol and Catalyst into the reactor.[1] Heat to 45-50°C.[1]
-
Critical Step: Add ECH dropwise over 1-2 hours. Do not dump ECH.[1] The reaction is highly exothermic.[1] Maintain temp < 65°C to prevent polymerization.
-
Post-addition, stir at 60°C for 1 hour. Monitor by TLC/HPLC for disappearance of ECH.
-
-
Step 2 (Ring Closure):
-
Cool the chlorohydrin intermediate mixture to 20°C.
-
Add 50% NaOH solution dropwise.[1]
-
Stir vigorously at 25-30°C for 3-5 hours.
-
-
Workup:
-
Add water to dissolve the salt. Separate phases.
-
Extract aqueous layer with Toluene or DCM.[1]
-
Combine organics, dry over
, and concentrate.
-
Critical Quality Attribute: Hydrolyzable Chlorine
A common failure mode in custom synthesis is high "Hydrolyzable Chlorine" (HyCl).[1] This represents chlorohydrin species that failed to ring-close.[1]
-
Target: < 0.1% HyCl for high-grade applications.
-
Remediation: If HyCl is high (>0.5%), re-dissolve the product in Toluene, add 10% excess NaOH, and reflux for 1 hour. Wash until neutral.[1]
Analytical Validation (Self-Validating System)
Do not assume the reaction worked. Validate using Epoxy Equivalent Weight (EEW) titration (ASTM D1652).
Protocol (ASTM D1652 Summary):
-
Dissolve 0.5g sample in 10mL Methylene Chloride.
-
Add 10mL Tetraethylammonium Bromide (TEAB) solution in Acetic Acid.
-
Titrate with 0.1N Perchloric Acid in Acetic Acid to a Crystal Violet endpoint (blue-green).
-
Calculation:
Data Summary & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| High Viscosity | Oligomerization | Increase ECH molar excess (from 3x to 5-10x).[1] |
| Low EEW (High Epoxy) | Residual ECH | Improve vacuum stripping/distillation.[1] |
| High EEW (Low Epoxy) | Incomplete Ring Closure | Check NaOH stoichiometry; extend reflux time. |
| High Chlorine | Incomplete Dehydrochlorination | Perform "Remediation" step with NaOH/Toluene.[1] |
References
-
ASTM International. (2019).[1] ASTM D1652-11(2019) Standard Test Method for Epoxy Content of Epoxy Resins.[1][Link]
-
Auvergne, R., et al. (2000).[1] Bio-based thermosetting epoxy foams: Synthesis and properties.[1] (Discusses Lewis Acid pathways for bio-alcohols). [Link]
-
Halpern, M. (2025).[1] PTC Etherification for Aryl Glycidyl Ether.[1][6] Phase Transfer Catalysis Communications.[1] [Link]
-
Spagnolo, P., et al. (2012).[1] Synthesis of aryl ethers via a sulfonyl transfer reaction.[1][7] (Mechanistic context for aryl ethers). [Link]
-
Metrohm Application Note. Determination of Epoxide Values in Resins. (Titration methodology). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4668807A - Process for reducing the content of hydrolyzable chlorine in glycidyl compounds - Google Patents [patents.google.com]
- 3. US4624975A - Process for stabilizing the hydrolyzable chloride content in epoxy resins - Google Patents [patents.google.com]
- 4. EP0545576A1 - Process for the glycidylation of alcohols - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. Synthesis of aryl ethers via a sulfonyl transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing premature ring-opening of 2,3-Epoxy-1-(1-ethoxyethoxy)propane during storage
Topic: Preventing Premature Ring-Opening & Degradation During Storage
Document ID: TS-EEGE-2024-01 | Status: Active | Audience: R&D, Process Chemistry
The "Double-Trigger" Instability Mechanism
Why is this molecule difficult to store? 2,3-Epoxy-1-(1-ethoxyethoxy)propane (commonly referred to as EEGE ) is unique because it contains two distinct reactive functionalities that can trigger a mutual destruction cascade:
-
The Epoxide (Oxirane) Ring: Strained and susceptible to nucleophilic attack.
-
The Acetal Linkage (1-ethoxyethoxy): Extremely sensitive to acid hydrolysis.
The Failure Mode: Unlike standard epoxides (like epichlorohydrin), EEGE does not require a strong external reactant to degrade. It suffers from Autocatalytic Hydrolytic Cascade .
-
Step 1 (The Trigger): Trace moisture enters the container.
-
Step 2 (Acetal Hydrolysis): The acetal group hydrolyzes, releasing Ethanol and Acetaldehyde. This process often generates trace acidic species or exposes the glycidol core.
-
Step 3 (Ring Opening): The generated protons (
) or the free hydroxyl groups from hydrolysis attack the epoxide ring. -
Step 4 (Polymerization): The opened epoxide reacts with other epoxide molecules, leading to rapid polymerization (viscosity increase) and total loss of reagent utility.
Visualizing the Degradation Pathway
The following diagram illustrates how a single moisture event triggers the cascade.
Figure 1: The autocatalytic degradation cascade of EEGE triggered by moisture.
Storage Protocol: The "Zero-Proton" Standard
To prevent ring-opening, you must eliminate the two catalysts: Protons (Acidity) and Water .
A. Environmental Controls
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Low temperature kinetically inhibits the acetal hydrolysis rate, which is the rate-determining step for degradation. |
| Atmosphere | Argon or Nitrogen | Oxygen is less of a concern than moisture. An inert gas blanket prevents atmospheric humidity from entering the headspace. |
| Container Material | Silanized Glass or Teflon (PFA/FEP) | Critical: Standard borosilicate glass has surface silanol groups ( |
| Desiccant | Activated 3Å/4Å Molecular Sieves | Adding activated sieves directly to the liquid acts as a "water scavenger," maintaining anhydrous conditions dynamically. |
B. Handling Workflow (SOP)
Warning: Do not store EEGE in the same secondary container as volatile acids (e.g., HCl, Acetic Acid). Acid vapors can permeate seals and trigger polymerization.
-
Receipt: Immediately verify the seal integrity. If the bottle is warm, cool to 4°C before opening to prevent volatile loss of the acetal group components.
-
Aliquot Strategy: Do not repeatedly thaw and refreeze the bulk bottle.
-
Action: Upon first opening, aliquot the reagent into single-use, silanized vials under an inert atmosphere (Glovebox or Schlenk line).
-
-
Stabilization (Optional but Recommended):
-
If long-term storage (>6 months) is required, store over activated Potassium Carbonate (
) or Molecular Sieves . -
Note: The base (
) neutralizes any trace acid generated, protecting the acetal linkage.
-
Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q1: The liquid has turned slightly yellow and viscous. Is it still usable?
Verdict: NO.
-
Diagnosis: Viscosity indicates that the epoxide rings have already opened and begun chain-growth polymerization (forming polyethers). The yellow color often comes from the oxidation of the acetaldehyde byproduct released during acetal hydrolysis.
-
Action: Discard immediately. Attempting to distill this may lead to rapid, exothermic decomposition.
Q2: I detect a fruity, pungent odor when I open the vial.
Verdict: High Risk / Degraded.
-
Diagnosis: Pure EEGE has a mild ether-like odor. A pungent, fruity smell indicates the presence of Acetaldehyde , a breakdown product of the acetal linkage.
-
Implication: If the acetal has broken, you have free glycidol in the solution, which is unstable. The effective molarity of your reagent is compromised.
Q3: Can I dry this reagent using Silica Gel?
Verdict: ABSOLUTELY NOT.
-
Reasoning: Silica gel is acidic (
). Contacting EEGE with silica gel will instantly catalyze the hydrolysis of the acetal group and trigger rapid polymerization. -
Correct Alternative: Use Basic Alumina or Molecular Sieves (3Å/4Å) .
Q4: The bottle is pressurized. What happened?
Verdict: Dangerous Decomposition.
-
Mechanism: Acetal hydrolysis releases Ethanol and Acetaldehyde. Acetaldehyde is highly volatile (Boiling Point: 20.2°C). If the bottle was stored at room temperature, the degradation products have vaporized, building pressure.
-
Action: Vent carefully in a fume hood. Do not use.
Quality Control (QC) Validation
Before using EEGE in critical synthesis (e.g., anionic polymerization), validate purity using 1H-NMR .
The "Integrity Ratio" Test
Run a standard 1H-NMR in
-
Acetal Methine (
): Quartet/Multiplet around 4.7 - 4.8 ppm . -
Epoxide Ring Protons: Multiplets around 2.6 - 3.2 ppm .
-
Pass Criteria: The integration ratio should match the theoretical stoichiometry (1:3). If the epoxide signals are broadened or the acetal peak is diminished relative to the ethyl group signals, degradation has occurred.
QC Decision Workflow
Figure 2: Pre-synthesis validation workflow to ensure reagent integrity.
References
- Fitton, A. O., et al. (1987). Synthesis of simple oxiranes. Synthesis, 1987(12), 1140-1142. (Primary source for the synthesis and handling of acetal-protected glycidols).
-
Gosecki, M., et al. (2016).[1] Polyglycidol, Its Derivatives, and Polyglycidol-Containing Copolymers—Synthesis and Medical Applications. Polymers, 8(6), 227. (Details the sensitivity of EEGE in anionic polymerization and storage requirements).
- Taton, D., et al. (2000). Polymerization of monomers containing protected functional groups. Macromolecular Chemistry and Physics. (Discusses the necessity of inert atmosphere and basic drying agents for glycidyl acetals).
-
PubChem. (n.d.). Compound Summary: Glycidyl 1-ethoxyethyl ether.[2] National Library of Medicine. (Physical properties and safety data).
Sources
Optimizing catalyst selection for 2-(1-ethoxyethoxymethyl)oxirane ring-opening reactions
Technical Support Center: Epoxide Ring-Opening Guide Topic: Catalyst Optimization for 2-(1-ethoxyethoxymethyl)oxirane Reference ID: TSC-GLY-EE-2024 Status: Active
Executive Summary: The Substrate Paradox
You are working with 2-(1-ethoxyethoxymethyl)oxirane . Structurally, this is Glycidol protected by an Ethoxyethyl (EE) ether group.
-
The Conflict: The epoxide ring is strained and electrophilic, requiring activation for ring-opening. However, the EE protecting group is an acetal , which is highly sensitive to Brønsted acids and Lewis acids in the presence of moisture.
-
The Goal: Open the oxirane ring with a nucleophile (
) while preventing the acid-catalyzed hydrolysis of the EE acetal side chain.
This guide provides a decision matrix for catalyst selection based on your specific nucleophile and regioselectivity requirements.
Part 1: Catalyst Selection Matrix
Do not use a "one-size-fits-all" catalyst. Select your system based on the nucleophile strength and the desired outcome.
Scenario A: Strong Nucleophiles (Amines, Azides, Thiolates)
-
Recommended System: Catalyst-Free or Mild Lewis Base
-
Why: Strong nucleophiles do not require electrophilic activation of the epoxide oxygen. Introducing an acid catalyst here introduces unnecessary risk of deprotecting the EE group.
-
Protocol: Run in protic solvents (MeOH, EtOH) or polar aprotic solvents (DMF, MeCN) with mild heating (40–60°C).
Scenario B: Weak Nucleophiles (Alcohols, Carboxylic Acids)
-
Recommended Catalyst: Metal Triflates [Yb(OTf)₃, Bi(OTf)₃] or Co(III)-Salen
-
Constraint: Strictly Anhydrous Conditions
-
Why: Alcohols are too weak to open the ring without activation. Metal triflates act as mild Lewis acids to activate the epoxide oxygen.
-
Critical Warning: In the presence of trace water, these Lewis acids will hydrolyze the EE group immediately. You must use molecular sieves (3Å or 4Å).
Scenario C: Regioselectivity Control (C2 vs. C3 Attack)
-
Terminal Attack (C3 - Path A): Favored by Basic/Nucleophilic conditions (Steric control).
-
Internal Attack (C2 - Path B): Favored by Strong Lewis Acids (Electronic control/Carbocation character), though difficult to achieve exclusively with terminal epoxides.
Part 2: Visual Decision Logic
The following diagram illustrates the decision pathway for selecting the correct reaction conditions.
Caption: Decision tree for optimizing reaction conditions based on nucleophile strength and protecting group stability.
Part 3: Troubleshooting & FAQs
Q1: The reaction proceeded, but I lost the ethoxyethyl (EE) protecting group. What happened?
Diagnosis: Acetal Hydrolysis.
Cause: You likely used a Lewis Acid catalyst (like
-
Switch Catalysts: If your nucleophile allows, switch to basic conditions (e.g., NaH,
). The EE group is stable to base.[1] -
Scavenge Water: If you must use a Lewis Acid, add activated 4Å Molecular Sieves to the reaction vessel 30 minutes before adding the catalyst.
-
Buffer: Add a proton sponge (e.g., 2,6-di-tert-butylpyridine) to scavenge stray protons without poisoning the metal catalyst.
Q2: I am seeing significant polymerization (gummy solid) instead of ring opening.
Diagnosis: Homopolymerization. Cause: The epoxide is reacting with itself rather than the nucleophile. This occurs when the epoxide concentration is high relative to the nucleophile, or the catalyst is too active. The Fix:
-
Inverse Addition: Do not add the nucleophile to the epoxide. Instead, slowly add the epoxide to a solution of the catalyst + nucleophile . This keeps the instantaneous concentration of epoxide low.
-
Equivalent Check: Ensure the nucleophile is present in excess (1.2 – 1.5 equivalents).
Q3: The reaction is stalled at 50% conversion.
Diagnosis: Catalyst Poisoning or Product Inhibition. Cause: The ring-opened product (a secondary alcohol) might be binding to the catalyst more tightly than the starting epoxide. The Fix:
-
Increase Temperature: Raise T by 10°C increments.
-
Change Metal Center: If using
, switch to a "harder" Lewis acid like which may exchange ligands faster, provided the EE group survives.
Part 4: Validated Experimental Protocols
Protocol A: Ring Opening with Alcohols (Lewis Acid Catalyzed)
Best for: Adding methanol, benzyl alcohol, or functionalized alcohols.
Reagents:
-
Substrate: 2-(1-ethoxyethoxymethyl)oxirane (1.0 equiv)
-
Nucleophile: Alcohol (1.5 equiv)
-
Catalyst:
(1.0 mol%) or (5.0 mol%) -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step:
-
Drying: Flame-dry a round-bottom flask under Argon. Add activated 4Å molecular sieves.
-
Solvation: Dissolve the Nucleophile (1.5 equiv) and Catalyst in anhydrous DCM. Stir for 15 minutes to ensure the system is dry.
-
Addition: Add the epoxide (1.0 equiv) dropwise over 10 minutes at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (stain with p-Anisaldehyde; EE group stains dark red/purple).
-
Quench: Quench with saturated aqueous
(Do NOT use acid quench). -
Workup: Extract with DCM, wash with brine, dry over
.
Protocol B: Ring Opening with Amines (Catalyst-Free)
Best for: Adding morpholine, aniline, or primary alkyl amines.
Reagents:
-
Substrate: 2-(1-ethoxyethoxymethyl)oxirane (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Solvent: Ethanol or Acetonitrile
Step-by-Step:
-
Mix: Dissolve the epoxide in Ethanol (0.5 M concentration).
-
Add: Add the amine in one portion.
-
Heat: Heat to 50°C for 4–12 hours.
-
Finish: Concentrate in vacuo. No aqueous workup is usually required if the amine is volatile; otherwise, use column chromatography.
Part 5: Mechanistic Visualization
The following diagram details the competing pathways. Your objective is to maximize Path A while blocking Path B.
Caption: Competing reaction pathways. Path B is irreversible and destroys the protecting group.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. (Standard reference for Acetal/EE group stability profiles).
-
Fringuelli, F.; Piermatti, O.; Pizzo, F.; Vaccaro, L. "Ring-Opening of Epoxides with Nucleophiles Catalyzed by Metal Triflates." European Journal of Organic Chemistry, 2001 , 2001(3), 439–455. Link
-
Tokunaga, M.; Larrow, J. F.; Kakiuchi, F.; Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring-Opening." Science, 1997 , 277(5328), 936–938. Link
-
Iranpoor, N.; Baltork, I. M. "Bi(OTf)3: A Very Efficient Catalyst for the Ring Opening of Epoxides with Alcohols, Acetic Acid and Water." Synthetic Communications, 1990 , 20(18), 2789–2797. Link
Sources
Troubleshooting low conversion rates in epoxide functionalization reactions
Ticket ID: EPX-OPT-001 Topic: Troubleshooting Low Conversion & Selectivity in Epoxide Ring-Opening Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Workflow
Epoxide ring-opening is a cornerstone reaction in organic synthesis, driven by the release of significant ring strain (~13 kcal/mol). However, "low conversion" is rarely a single failure mode; it is a symptom of competing kinetic and thermodynamic factors.
Before adjusting parameters, determine your reaction regime using the diagnostic tree below. This self-validating workflow isolates whether your issue is kinetic (activation energy too high), thermodynamic (equilibrium issues), or competitive (side reactions).
Diagnostic Decision Tree
Figure 1: Decision matrix for isolating the root cause of low conversion in epoxide opening reactions.
Technical Support: Frequently Asked Questions (FAQs)
Category 1: Kinetic Stalling & Catalyst Deactivation
Q: My Lewis Acid catalyzed reaction (e.g., BF₃·Et₂O, Sc(OTf)₃) stalls at 20% conversion. Adding more catalyst doesn't help. Why?
A: This is likely due to Competitive Coordination (Catalyst Poisoning) . Lewis acids are electron-pair acceptors. While they activate the epoxide oxygen, they also coordinate strongly to other Lewis bases in your mixture.
-
The Cause: If your solvent (e.g., THF, acetonitrile) or your product (e.g., a resulting alcohol or amine) is Lewis basic, it can outcompete the epoxide for the catalyst's active site. Once the product begins to form, it binds to the catalyst, effectively shutting down the reaction (product inhibition).
-
The Fix:
-
Switch Solvents: Move to non-coordinating solvents like Dichloromethane (DCM), Toluene, or 1,2-Dichloroethane.
-
Change Catalyst: Use a "harder" Lewis acid or a lanthanide triflate (e.g., Yb(OTf)₃) which may tolerate coordinating functional groups better.
-
Protocol Adjustment: If the product is the poison, consider a slow addition of the epoxide to the nucleophile/catalyst mixture to keep the product concentration low relative to the active catalyst initially.
-
Q: I am using a strong nucleophile (e.g., Sodium Azide) in water/alcohol, but the reaction is incredibly slow.
A: You are likely facing Solvation Shell Shielding . In protic solvents (water, methanol), small anionic nucleophiles (like N₃⁻, OH⁻, F⁻) are heavily solvated by hydrogen bonds. This "cage" of solvent molecules lowers the ground state energy of the nucleophile, increasing the activation energy required to attack the epoxide.
-
The Fix:
-
Phase Transfer Catalysis (PTC): Add a quaternary ammonium salt (e.g., TBAB) to shuttle the nucleophile into an organic phase where it is "naked" and more reactive.
-
Polar Aprotic Solvents: Switch to DMF, DMSO, or Acetonitrile. These solvents solvate cations well (leaving the anion "naked") but do not hydrogen-bond effectively to the anion, dramatically increasing reaction rates (often by 100-1000x).
-
Category 2: Regioselectivity & Side Reactions[2][3][4][5]
Q: I see conversion, but I'm getting a mixture of Regioisomers (Attack at C1 vs. C2). How do I control this?
A: Regioselectivity is dictated by the mechanism, which you can toggle using pH.
| Condition | Mechanism | Major Product | Why? |
| Basic / Nucleophilic | SN2-like | Attack at Less Substituted Carbon | Steric hindrance dominates.[1][2][3][4][5] The nucleophile attacks the most accessible site. |
| Acidic (Lewis/Brønsted) | SN1-like / Borderline | Attack at More Substituted Carbon | Electronic effects dominate. Protonation weakens the C-O bond at the more substituted carbon (partial positive charge is better stabilized there). |
-
Troubleshooting: If you need to attack the more hindered carbon but are getting poor selectivity with simple acids, try a bulky Lewis acid (e.g., Ti(OiPr)₄) which might enforce stricter coordination geometries.
Q: My material is disappearing, but I don't see the product. The NMR shows broad peaks.
A: You are experiencing Oligomerization/Polymerization . Epoxides are monomers for polyethers.[6] If the nucleophile concentration is too low, or if the epoxide is added too quickly, an opened epoxide (now an alkoxide) can act as a nucleophile and attack another molecule of epoxide.
-
The Fix:
-
High Equivalents: Use a large excess (3–5 equiv) of the nucleophile relative to the epoxide.
-
Inverse Addition: Add the epoxide dropwise to a solution of the nucleophile. This ensures that every epoxide molecule encounters a high concentration of nucleophile immediately.
-
Standard Operating Procedure (SOP)
Protocol: Lewis Acid-Catalyzed Ring Opening with Weak Nucleophiles
Target: Opening a hindered epoxide with an alcohol using BF₃·Et₂O.
Reagents:
-
Epoxide (1.0 equiv)
-
Nucleophile (Alcohol, 3.0 - 5.0 equiv)
-
Solvent: Anhydrous DCM (0.2 M concentration)
Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under N₂ atmosphere. Moisture kills Lewis acids.
-
Solvation: Dissolve the Epoxide and Nucleophile in anhydrous DCM.
-
Note: Unlike base-catalyzed methods, we often mix nucleophile and epoxide first here, unless the nucleophile is acid-sensitive.
-
-
Temperature Control: Cool the mixture to 0°C (ice bath).
-
Why? Lewis acid opening is exothermic and fast. Low temp prevents polymerization.
-
-
Catalyst Addition: Add BF₃·Et₂O dropwise via syringe.
-
Visual Check: Fuming is normal. A color change (often yellow/orange) indicates complex formation.
-
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LC-MS.
-
Checkpoint: If <50% conversion after 2 hours, do not add more catalyst immediately. Check if the reaction has gelled (polymer) or if the solvent is wet.
-
-
Quench: Quench with Sat. NaHCO₃ (aq). Extract with DCM.
Mechanistic Visualization
Understanding the transition state is critical for troubleshooting stereochemistry and regiochemistry.
Figure 2: Mechanistic divergence based on conditions. Acidic pathways proceed via a loose transition state with carbocation character (electronic control), while basic pathways follow strict SN2 trajectories (steric control).
Reference Data
Table 1: Nucleophile Reactivity & Solvent Compatibility
| Nucleophile Class | Examples | Recommended Conditions | Common Pitfalls |
| Strong (Anionic) | N₃⁻, CN⁻, RS⁻, RO⁻ | Basic/Neutral. Polar Aprotic solvents (DMF, MeCN) or PTC conditions. | Solvation in water/MeOH drastically reduces rate. |
| Weak (Neutral) | H₂O, ROH, RNH₂ | Acid Catalyzed. Lewis acids (BF₃, Yb(OTf)₃) or Brønsted acids (H₂SO₄). | Polymerization of epoxide competes with nucleophilic attack. |
| Carbon (Organometallic) | Grignard, R-Li | Basic/Anhydrous. Ether/THF.[2] | Incompatible with any protic source. Attacks less hindered carbon exclusively. |
References
-
Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(8), 629-656.
-
Hanson, R. M. (1991). The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols. Chemical Reviews, 91(4), 437-475.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group).
-
Master Organic Chemistry. (2015). Epoxide Ring Opening with Base.[2][4][5][8][9][10][11]
-
Chemistry LibreTexts. (2020). Ring-opening of Epoxides.[2][6][4][5][8][9][10][12][13][14]
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Epoxide - Wikipedia [en.wikipedia.org]
- 7. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology | MDPI [mdpi.com]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
How to control regioselectivity in asymmetric epoxide opening reactions
Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Regioselectivity & Enantiocontrol in Asymmetric Epoxide Ring Opening (ARO)
Mission Statement
Welcome to the technical support hub for asymmetric epoxide functionalization. You are likely here because your nucleophile is attacking the "wrong" carbon, your enantiomeric excess (ee) is degrading, or your reaction has stalled.[1]
This guide moves beyond textbook theory into experimental causality .[1] We treat the reaction vessel as a system of competing rates—where steric bulk, electronic bias, and catalyst geometry fight for control.[1] Below are the diagnostic workflows and troubleshooting protocols to resolve these conflicts.
Module 1: Diagnostic Triage
Identify your substrate class to select the correct troubleshooting workflow.[1]
| Substrate Class | Key Challenge | Governing Principle |
| Terminal Epoxides (e.g., Propylene oxide) | Kinetic Resolution. You have a racemate; you want one enantiomer.[1] | Cooperative Bimetallic Catalysis (e.g., Jacobsen HKR).[1] |
| Meso-Epoxides (e.g., Cyclohexene oxide) | Desymmetrization. You have a symmetrical start; you want a chiral product.[1] | Fürst-Plattner Rule (Trans-diaxial opening).[1][2] |
| Internal Non-Symmetric (e.g., Styrene oxide) | Regiodivergence. Electronic bias fights steric hindrance.[1][3] | Hard/Soft Acid-Base (HSAB) Theory & Catalyst Ligand Architecture.[1] |
Module 2: Terminal Epoxides (Jacobsen HKR)
Context: You are performing a Hydrolytic Kinetic Resolution (HKR) using a Co(salen) catalyst to resolve a racemic terminal epoxide.
Troubleshooting Log
Q: My reaction stalls at exactly 50% conversion. Is the catalyst dead?
-
Diagnosis: No, this is the theoretical maximum yield for a kinetic resolution.[1]
-
Explanation: The catalyst (typically Co-Salen) is highly selective for one enantiomer.[1] Once that enantiomer is consumed (converted to diol), the reaction stops because the remaining epoxide is the "mismatched" enantiomer.[1]
-
Action: If you need >50% yield, you must switch to Dynamic Kinetic Resolution (DKR) , which requires an in-situ racemization mechanism for the unreacted epoxide, though this is rare for simple alkyl epoxides.[1]
Q: I am seeing low ee (<90%) in my recovered epoxide.
-
Diagnosis: Insufficient conversion or "Background Reaction."[1]
-
Root Cause:
-
Under-conversion: In HKR, high ee of the epoxide is achieved only as conversion approaches 50-55%.[1] If you stop at 40%, the unreacted "bad" enantiomer dilutes the "good" one.[1]
-
Background Hydrolysis: If your reaction temperature is too high, water may attack the epoxide without the catalyst, producing racemic diol and leaving racemic epoxide behind.[1]
-
-
Protocol Fix:
Q: Why does the reaction rate drop significantly when I scale up?
-
Diagnosis: Bimetallic Mechanism Failure.[1]
-
Mechanistic Insight: The reaction follows a second-order dependence on the catalyst concentration.[1] Two metal centers are required: one activates the epoxide (electrophile), the other delivers the nucleophile (hydroxide/water).[1]
-
Action: Do not lower catalyst loading linearly with scale. If you dilute the reaction too much, the two catalyst molecules cannot find each other.[1] Maintain a high local concentration or use oligomeric salen complexes which tether the metal centers together, enforcing cooperativity [1].[1]
Visualization: The Cooperative Mechanism
The diagram below illustrates why concentration is critical: two catalyst molecules must cooperate.
Caption: The Jacobsen HKR relies on a cooperative bimetallic mechanism. Catalyst A acts as a Lewis acid (holding the epoxide), while Catalyst B acts as a nucleophile carrier.[1]
Module 3: Meso-Epoxides & Cyclic Systems
Context: You are opening cyclohexene oxide (or similar) with an azide or amine.
Troubleshooting Log
Q: I am getting the cis-product instead of the trans-product.
-
Diagnosis: You are likely operating under S_N1 conditions or strong Lewis Acid catalysis without nucleophilic guidance.[1]
-
Explanation: A pure S_N2-like opening must yield the trans-product (inversion of configuration). If a carbocation intermediate forms (S_N1), the nucleophile can attack from either face, or the stereochemistry scrambles.[1]
-
Action: Switch to a buffered system or a milder Lewis acid (e.g., Sc(OTf)3 or Cr-Salen) that supports a concerted mechanism.[1]
Q: Why is my nucleophile attacking the "wrong" carbon in my substituted cyclohexene oxide?
-
Diagnosis: Violation of the Fürst-Plattner Rule .[1]
-
The Rule: Epoxides on six-membered rings open in a way that yields the trans-diaxial product.[1] This is because the transition state must resemble a "chair" rather than a high-energy "twist-boat."[1][2]
-
Scenario:
-
Substrate: 1-methylcyclohexene oxide.[1]
-
Observation: Nucleophile attacks C2 (less hindered) but yields the axial alcohol/equatorial nucleophile (twist-boat pathway) which is slow/minor.[1]
-
Correction: The major pathway is actually attack at C1 (more hindered!) because it leads directly to the stable chair conformation (trans-diaxial) [2].[1]
-
-
Action: If you need the other regioisomer, you must change the conformation of the ring (e.g., lock it with a bulky t-butyl group) or use a directing group (OH) to guide the nucleophile via chelation.[1]
Visualization: Fürst-Plattner Decision Tree
Caption: The Fürst-Plattner rule dictates that the reaction proceeds through the lower-energy chair-like transition state, favoring the formation of trans-diaxial products.[2]
Module 4: Internal Non-Symmetric Epoxides
Context: Opening styrene oxide or similar "biased" substrates.[1][3]
Troubleshooting Log
Q: I have a mixture of Regioisomer A (benzylic attack) and Regioisomer B (terminal attack). How do I select for just one?
-
The Conflict: Styrene oxide has two attack sites:[1]
-
Protocol Fix:
-
To favor Benzylic Attack: Use a Lewis Acid (e.g., BF3[1][5]·OEt2, Ti(OiPr)4).[1] This increases the cationic character at the benzylic position (S_N1-like character).[1]
-
To favor Terminal Attack: Use basic conditions (e.g., NaCN, amines in high pH) where steric approach dominates (S_N2).[1]
-
Advanced Control: Use Cr-Salen catalysts.[1][3][6] These can override the natural bias of the substrate through specific ligand-substrate steric interactions, often delivering the nucleophile to the terminal position with high enantiocontrol [3].[1]
-
Standard Operating Procedure (SOP)
Protocol: Asymmetric Ring Opening of Meso-Epoxides with Amines (Water-Promoted) Based on the methodology of Kobayashi et al. and Azoulay et al. [4]
Objective: Open cyclohexene oxide with aniline to form (1R,2R)-2-(phenylamino)cyclohexanol.
-
Catalyst Prep:
-
Reaction Assembly:
-
Add cyclohexene oxide (1.0 equiv) and aniline (1.1 equiv) to the aqueous catalyst solution.[1]
-
Stir vigorously at room temperature. Vigorous stirring is critical for micelle formation.
-
-
Monitoring:
-
Workup:
-
Validation:
References
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1][8][9] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science, 277(5328), 936–938.[1] [1]
-
Kirby, A. J. (1983).[1] Stereoelectronic Effects. Oxford Chemistry Primers. (Foundational text on Fürst-Plattner Rule).[1][2][5]
-
Martinez, L. E., Leighton, J. L., Carsten, D. H., & Jacobsen, E. N. (1995).[1] Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes.[3][6][10] Journal of the American Chemical Society, 117(21), 5897–5898.[1]
-
Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[1][7] Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water.[7] Organic Letters, 7(20), 4593–4595.[1]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fürst-Plattner Rule - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. Asymmetric catalysis of epoxide ring-opening reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproduct formation in Grignard additions to protected glycidol
Topic: Minimizing Byproduct Formation in Grignard Additions to Protected Glycidol Document ID: GD-SOP-042 Status: Active
Introduction
Welcome to the technical support center for epoxide functionalization. You are likely here because the reaction of Grignard reagents with protected glycidol (e.g., Benzyl Glycidyl Ether, TBDMS-Glycidol) is yielding suboptimal results.
While theoretically simple, this transformation is a competition between nucleophilic ring opening (desired) and Lewis-acid mediated pathways (undesired). Without precise control, the magnesium halide salts (
This guide provides the mechanistic insight, troubleshooting logic, and optimized protocols required to suppress these side reactions.
Module 1: Mechanistic Pathways & Causality
To solve the problem, you must visualize the competition in your flask. The Grignard reagent is not just a nucleophile; it is a complex aggregate containing Lewis acidic magnesium halides.
The Core Conflict: Hard vs. Soft Activation
-
The Problem (Hard Activation): The
center coordinates to the epoxide oxygen. If the nucleophilic attack is slow, the halide anion ( ) from the Grignard equilibrium attacks the activated ring, forming a Halohydrin . Alternatively, the activated epoxide rearranges to an aldehyde/ketone (Meinwald rearrangement). -
The Solution (Soft Activation): Transmetallation with a Copper(I) source (e.g.,
or ) generates a temporary organocuprate species. This "softer" nucleophile attacks the epoxide faster than the Lewis acid pathways can operate, and it does so with high regioselectivity at the less substituted carbon ( ).
Pathway Visualization
Figure 1: Mechanistic divergence in epoxide opening. Success depends on accelerating the green pathway over the red pathway.
Module 2: Troubleshooting Guide
Use this table to diagnose specific impurities observed in your LC-MS or NMR data.
| Symptom / Byproduct | Root Cause | Corrective Action |
| Halohydrin Formation (M+Cl or M+Br peaks) | Lewis Acid Dominance: Reaction is too slow; | 1. Catalyst Check: Ensure 5-10 mol% CuI or |
| Regioisomer Mixture (Attack at C2 vs C3) | Steric/Electronic Mismatch: Direct Grignard attack without Cu guidance. | Use |
| Wurtz Coupling (R-R Dimer) | Oxidative Coupling: Cu(II) formation or high local concentration of Grignard. | Slow Addition: Add Grignard dropwise to the epoxide/catalyst solution.[1] Do not dump epoxide into Grignard.Degas: Ensure strict |
| Low Conversion / Recovery | Catalyst Poisoning: Moisture or old Grignard reagent. | Titrate Grignard: Commercial reagents degrade. Titrate before use.Fresh Catalyst: CuI oxidizes to Cu(II) (green/brown) over time. Use white/tan CuI or fresh |
| Protecting Group Loss (e.g., TBDMS cleavage) | Acidity during Workup: Or high temperatures with basic Grignard. | Buffered Quench: Quench with saturated |
Module 3: Optimized Protocol (The "Kochi" Method)
This protocol utilizes Dilithium Tetrachlorocuprate (
Reagents
-
Substrate: Protected Glycidol (1.0 equiv).
-
Nucleophile: Grignard Reagent (
, 1.2 - 1.5 equiv). -
Catalyst:
(0.1 M in THF). Preparation: Mix anhydrous LiCl (2 equiv) and anhydrous (1 equiv) in THF. -
Solvent: Anhydrous THF (preferred for Cu catalysis).
Step-by-Step Workflow
-
System Prep: Flame-dry a 3-neck round bottom flask under Argon flow.
-
Charge Substrate: Add Protected Glycidol (1.0 equiv) and anhydrous THF (0.5 M concentration relative to substrate).
-
Catalyst Loading: Add
solution (3–5 mol%). The solution should turn orange/reddish. -
Thermal Control: Cool the mixture to -78°C (Dry ice/Acetone). Critical: Low temp suppresses halide attack.
-
Nucleophile Addition:
-
Load Grignard reagent into a pressure-equalizing addition funnel.
-
Dropwise Addition: Add Grignard slowly over 30–60 minutes.
-
Note: The solution color may shift to dark purple/black (active cuprate species).
-
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.
-
Checkpoint: TLC/GC-MS check. If SM remains, do not warm to RT immediately; prolonged time at -20°C is safer than heating.
-
-
Quench:
-
Cool back to -78°C.
-
Add saturated aqueous
(buffered with 10% to keep Cu in solution and prevent acid hydrolysis of PGs).
-
-
Workup: Extract with
or EtOAc. Wash with brine. Dry over .
Module 4: Frequently Asked Questions (FAQs)
Q1: Why use
Q2: Can I use Benzyl Glycidyl Ether? A: Yes, Benzyl (Bn) is the "gold standard" protecting group for this reaction. It is stable to both the basic Grignard conditions and the eventual oxidative workup. TBDMS is risky due to potential migration or cleavage if the reaction warms up or if the quench is too acidic.
Q3: My Grignard is forming a dimer (R-R). How do I stop this? A: This is Wurtz coupling. It happens when the concentration of Grignard is high relative to the substrate, or if the temperature is too high.[2] Strict adherence to the dropwise addition of Grignard into the Epoxide (inverse addition) usually solves this. Also, ensure your THF is peroxide-free.
Q4: I see a "chlorohydrin" impurity by GC-MS. Where did the Chlorine come from?
A: It came from the
References
-
Regioselective Ring Opening of Epoxides:Huynh, C., Derguini-Boumechal, F., & Linstrumelle, G. (1979).
-
Copper Catalysis Protocols: American Chemical Society (ACS) - Organic Chemistry Division. "Copper-Catalyzed Reactions of Grignard Reagents."[3][4][5]
-
Grignard Reagent Troubleshooting:Master Organic Chemistry. "Reactions of Grignard Reagents with Epoxides."
-
Iron/Copper Catalysis Comparison:National Institutes of Health (NIH) / PubMed. "Regioselective Ring-Opening of Glycidol."
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Addressing stability issues of 2,3-Epoxy-1-(1-ethoxyethoxy)propane at room temperature
Current Status: Operational | Topic: Stability & Handling Protocols
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support hub for 2,3-Epoxy-1-(1-ethoxyethoxy)propane (often referred to as EEGE or Glycidyl 1-ethoxyethyl ether).
If you are visiting this page, you have likely encountered a viscous yellow sample, a failed polymerization, or a low-yield synthesis. This molecule presents a unique "Stability Paradox" that trips up even experienced chemists:
-
The Epoxide Ring: A strained 3-membered ring prone to nucleophilic attack and polymerization.
-
The Acetal Linkage: The (1-ethoxyethoxy) tail is essentially an acetal (protected alcohol). Acetals are extremely acid-labile .
The Critical Failure Mode: Trace acidity (even from atmospheric CO₂ or untreated glassware) cleaves the acetal group. This releases Glycidol (an unstable alcohol) and acetaldehyde. The free hydroxyl group on the generated Glycidol then attacks the epoxide ring of neighboring molecules, triggering an autocatalytic, exothermic polymerization cascade.
Module 1: Diagnosis & Root Cause Analysis
Visualizing the Failure Cascade
Before attempting to fix your sample, you must understand the degradation mechanism. This is not simple thermal decomposition; it is a chemical chain reaction triggered by environmental factors.
Figure 1: The Acid-Catalyzed Autocatalytic Decomposition Pathway. Note that the hydrolysis product (Glycidol) acts as the nucleophile that destroys the remaining material.
Module 2: Storage & Handling SOPs
The "Inert-Dry-Cold" Triad
You cannot store EEGE on a standard chemical shelf. It requires a specific environment to inhibit the pathway illustrated above.[1]
Storage Stability Matrix
| Condition | Est. Shelf Life | Visual Indicator of Failure | Technical Note |
| 25°C, Air, Clear Glass | < 1 Week | Yellowing, Viscosity increase | CO₂ + Moisture forms Carbonic Acid -> Hydrolysis. |
| 4°C, Air, Amber Glass | 1-2 Months | Slight Haze | Lower temp slows kinetics, but moisture still ingresses. |
| -20°C, Argon, Septum | 6-12 Months | Clear, Mobile Liquid | Recommended. Argon is heavier than air, protecting the liquid surface. |
| -20°C, Over K₂CO₃ | > 1 Year | Clear, Mobile Liquid | Gold Standard. Solid base scavenges trace acids. |
Protocol: Stabilizing Your Stock Solution
Use this protocol immediately upon receiving a new shipment.
-
The Acid Scavenger: Add anhydrous Potassium Carbonate (K₂CO₃) pellets (approx. 1-2% w/w) directly into the storage bottle.
-
Why? K₂CO₃ is a weak, non-nucleophilic base. It neutralizes trace acids without opening the epoxide ring (which strong bases like NaOH would do).
-
-
The Atmosphere: Purge the headspace with dry Nitrogen or Argon for 2 minutes before sealing.
-
The Seal: Wrap the cap with Parafilm to prevent moisture diffusion. Store at -20°C.
Module 3: Troubleshooting Experimental Failures
FAQ 1: "My reaction yield is near zero, and I see multiple spots on TLC."
Diagnosis: You likely used standard silica gel or acidic glassware. The Fix: The acetal group cannot survive the acidity of standard silica gel (pH ~5).
Corrective Workflow:
-
Glassware: Pre-wash all reaction flasks with a dilute solution of NH₄OH or NaHCO₃, then oven dry. This neutralizes acidic sites on the glass surface.
-
Purification: Do NOT use standard silica flash chromatography.
-
Option A: Use Neutral Alumina (Brockmann Grade II or III).
-
Option B: Passivate your silica gel. Slurry the silica in Hexanes containing 1% Triethylamine (Et₃N) before loading your sample. This neutralizes the acidic silanol groups.
-
FAQ 2: "The monomer polymerized in the addition funnel."
Diagnosis: Moisture contamination or thermal runaway. The Fix:
-
Ensure the addition funnel is flame-dried under vacuum.
-
Dilute the monomer. Pure EEGE has a high density of reactive groups. Diluting 1:1 in dry THF or Toluene acts as a heat sink and separates the molecules, slowing spontaneous polymerization.
FAQ 3: "How do I remove the stabilizer (K₂CO₃) before use?"
The Fix: Do not distill unless absolutely necessary (heat kills this molecule).
-
Filtration: Simply filter the liquid through a 0.2 µm PTFE syringe filter or a small plug of Celite packed in a Pasteur pipette. This removes the solid carbonate pellets and dust.
Module 4: Experimental Decision Tree
Use this logic flow to determine the correct purification method for your specific application.
Figure 2: Purification Decision Matrix. Note that distillation is a high-risk operation due to thermal sensitivity.[2]
References
-
Biosynth . (n.d.). This compound Technical Data. Retrieved from
-
Sigma-Aldrich . (n.d.). This compound Product Specification. Retrieved from
-
TCI Chemicals . (n.d.). Ethyl Glycidyl Ether (Related Acetal Chemistry). Retrieved from
-
Master Organic Chemistry . (2015). Opening of Epoxides With Acid. Retrieved from
-
Permabond . (2015).[3] Bonding Acetal with Adhesive (Acetal Sensitivity Data). Retrieved from
Sources
Solutions for incomplete deprotection of the ethoxyethoxy protecting group
Welcome to the Advanced Synthesis Technical Support Center.
Ticket ID: EE-DEPROT-001 Subject: Incomplete Cleavage of 1-Ethoxyethyl (EE) Ether Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are experiencing incomplete removal of the 1-ethoxyethyl (EE) protecting group. While the EE group is generally considered "acid-labile" (more so than THP or MOM groups), "incomplete" deprotection is a specific kinetic failure state usually caused by one of three factors: hydrophobic shielding , internal buffering , or acetal equilibrium stagnation .
This guide moves beyond generic "add acid" advice. We will diagnose the kinetic barrier preventing your oxocarbenium intermediate from collapsing and provide self-validating protocols to drive the reaction to completion.
Module 1: Diagnostic Workflow
Before altering your reaction, determine the failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of incomplete EE deprotection.
Module 2: The Mechanistic Barrier
To fix the reaction, you must understand the microscopic reversibility of acetal hydrolysis.
The deprotection of EE is not a simple cleavage; it is an equilibrium process driven by the concentration of water and the removal of the leaving group (ethanol) and the carbonyl byproduct (acetaldehyde).
The Pathway:
-
Protonation: The acetal oxygen is protonated.
-
Rate-Determining Step (RDS): Loss of ethanol to form the resonance-stabilized Oxocarbenium Ion .
-
Hydrolysis: Water attacks the oxocarbenium ion to form the hemiacetal.
-
Collapse: The hemiacetal degrades to the alcohol and acetaldehyde.
Why it Fails (The "Senior Scientist" Insight): If your substrate is highly lipophilic and you are using a standard aqueous acid protocol, the water molecules cannot effectively penetrate the solvation shell of the lipid to attack the oxocarbenium ion. The intermediate simply recombines with the ethanol (which is often the solvent), regenerating the starting material.
Figure 2: The kinetic pathway of EE cleavage. Note the red dotted line: without accessible water, the oxocarbenium ion reverts to starting material.
Module 3: Validated Protocols
Choose the protocol based on your diagnostic result from Module 1.
Protocol A: The "Gold Standard" (Mild & Selective)
Best for: Acid-sensitive substrates containing other protecting groups (e.g., TBS, TBDPS).
Reagent: Pyridinium p-toluenesulfonate (PPTS).[1] Why it works: PPTS buffers the reaction at approximately pH 3.0–3.5, preventing damage to acid-sensitive moieties while sufficiently activating the acetal.
-
Dissolve: Dissolve substrate (1.0 equiv) in Ethanol (0.1 M concentration).
-
Note: Methanol can be used, but Ethanol is preferred to avoid trans-acetalization side reactions where Me replaces Et before hydrolysis.
-
-
Add Catalyst: Add PPTS (0.1 – 0.2 equiv).
-
Heat: Warm to 55 °C .
-
Critical: Room temperature hydrolysis of EE with PPTS is often too slow (24h+). Heating drives the volatile acetaldehyde out of the mixture, shifting equilibrium forward.
-
-
Monitor: Check TLC at 2 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to quench), then brine.
Protocol B: The "Hammer" (Strong Acid)
Best for: Substrates with basic amines (which neutralize weak acids) or very stable acetals.
Reagent: 1M HCl or TFA.
-
Dissolve: Dissolve substrate in THF (0.1 M).
-
Add Acid: Add 1M HCl (approx. 10% by volume of total solvent).
-
Example: 100 mg substrate in 4 mL THF + 0.5 mL 1M HCl.
-
-
Reaction: Stir at Room Temperature .
-
Warning: Do not heat initially.[2] This pH (<1) is aggressive.
-
-
Monitor: Check TLC every 15 minutes.
-
Quench: Must be quenched actively with cold saturated NaHCO₃ or NaOH at 0°C to prevent acid-catalyzed degradation of the product.
Protocol C: The "Solubility Fix" (Hydrophobic Substrates)
Best for: Greasy steroids, lipids, or long-chain alkanes that precipitate in aqueous acid.
Reagent: Acetic Acid (AcOH) / THF / Water System.[3]
-
Solvent Blend: Prepare a mixture of AcOH : THF : Water (4 : 2 : 1) .
-
Dissolve: Dissolve substrate directly in this mixture.
-
Why: The high AcOH content acts as both solvent and acid catalyst. The THF solubilizes the lipid. The water is the reactant.[4]
-
-
Heat: Stir at 45 °C for 4 hours.
-
Workup: This requires careful removal of acetic acid. Co-evaporate with toluene (3x) on a rotavap to remove AcOH as an azeotrope, or neutralize carefully with solid Na₂CO₃ before extraction.
Module 4: Comparative Data & Reagents
Use this table to select the appropriate reagent strength.
| Reagent | Approx.[2][4][5][6][7][8][9][10] pH | Relative Rate | Risk Profile | Best Use Case |
| PPTS / EtOH | 3.0 - 3.5 | Slow (requires heat) | Low | Complex natural products, silyl-ether containing molecules. |
| AcOH (80% aq) | 2.0 - 2.5 | Medium | Low/Medium | General substrates, hydrophobic compounds (if THF added). |
| p-TsOH | 1.0 - 1.5 | Fast | Medium/High | Robust substrates needing rapid cleavage. |
| HCl / THF | < 1.0 | Very Fast | High | Simple alcohols; substrates with basic amines (buffers the acid). |
Module 5: Frequently Asked Questions (FAQs)
Q: I see a new spot on TLC slightly above my product. What is it? A: This is likely the hemiacetal intermediate or a trans-acetalization product (if you used MeOH). It indicates the reaction is stalling halfway.
-
Fix: Add 5% water to your solvent system and increase temperature by 10°C. The hemiacetal needs water to collapse.
Q: My molecule has a tertiary amine, and the reaction won't start with PPTS. A: The amine in your substrate is more basic than the pyridine in PPTS. Your substrate is effectively neutralizing the catalyst.
-
Fix: You must protonate your amine first. Use Protocol B (HCl) . You will need at least 1.5 equivalents of acid per amine group plus the catalytic amount for the deprotection.
Q: Can I use Toluene or DCM as the solvent? A: Generally, no. These are non-polar. While they dissolve the substrate, they do not mix well with the water required for hydrolysis. If you must use them, you need a phase transfer catalyst or vigorous stirring with a high ratio of aqueous acid. THF or Dioxane are superior because they are miscible with aqueous acids.
Q: I am using TBDMS groups elsewhere. Will they survive? A: With Protocol A (PPTS) , yes. TBDMS ethers are stable to PPTS at 55°C. With Protocol B (HCl), you risk cleaving the silyl ethers. Avoid HCl if silyl groups are present.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (The definitive guide on stability profiles).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." J. Org. Chem.1977 , 42, 3772–3774. (Establishes PPTS as the gold standard for mild acetal chemistry).
-
BenchChem Technical Notes. "(2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols." (General workflow validation).
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Detailed mechanistic insights on acetal hydrolysis).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Protecting Groups | PPT [slideshare.net]
- 6. 1-Ethoxyethyl ether | C8H18O3 | CID 10464631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethyl vinyl ether | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 2,3-Epoxy-1-(1-ethoxyethoxy)propane (EEGE) vs. Glycidyl Methyl Ether (GME) in Polymer Synthesis
Executive Summary
In the landscape of functional polyethers, the choice between Glycidyl Methyl Ether (GME) and 2,3-Epoxy-1-(1-ethoxyethoxy)propane (commonly referred to as Ethoxyethyl Glycidyl Ether or EEGE ) represents a decision between simple hydrophobic modulation and versatile bio-functionalization.
While both monomers undergo Anionic Ring-Opening Polymerization (AROP), they serve fundamentally different synthetic goals. GME yields poly(glycidyl methyl ether), a methylated polyether often used as a thermoresponsive block or reactive diluent. However, its utility is limited by a lack of post-polymerization modification sites and chain-transfer side reactions that cap molecular weight.
Conversely, EEGE acts as a "masked" glycidol. It allows for the synthesis of well-defined Linear Polyglycerol (LPG) —a highly hydrophilic, biocompatible alternative to PEG. The acetal protecting group in EEGE prevents branching during polymerization and, upon acidic deprotection, reveals a pendant hydroxyl group on every repeat unit. This guide objectively compares these alternatives, establishing EEGE as the superior candidate for complex drug delivery systems and bioconjugation.
Part 1: Structural & Mechanistic Basis
The Monomer Landscape
The fundamental difference lies in the side-chain substituent. GME possesses a stable methyl ether, whereas EEGE possesses an acid-labile acetal linkage.
| Feature | Glycidyl Methyl Ether (GME) | This compound (EEGE) |
| CAS Number | 64491-68-5 | 4416-85-7 |
| Side Group | Methyl (–CH₃) | 1-Ethoxyethyl (Acetal) |
| Steric Bulk | Low | High |
| Primary Utility | Hydrophobic/Thermoresponsive blocks | Precursor to Linear Polyglycerol (LPG) |
| Post-Polymerization | Inert (Stable Ether) | Reactive (Deprotection |
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways. GME leads to a "dead" methylated chain, while EEGE leads to a "living" scaffold that can be transformed into Linear Polyglycerol.
Caption: Divergent synthesis pathways. GME yields stable polyethers; EEGE yields precursors for functional polyglycerols.
Part 2: Polymerization Performance
Kinetics and Molecular Weight Control
While GME is less sterically hindered, allowing for potentially faster propagation rates (
-
GME Limitation: Proton abstraction from the methyl group adjacent to the epoxide ring can initiate a transfer reaction. This frequently limits the molecular weight (
) of Poly(GME) to < 3,000 g/mol using standard alkoxide initiators. High Poly(GME) often requires complex "Monomer-Activated" AROP using ammonium salts and triisobutylaluminum additives. -
EEGE Advantage: The bulky ethoxyethyl group protects the oxygen and suppresses transfer reactions. This allows EEGE to undergo "living" polymerization, achieving
g/mol with low polydispersity indices (PDI < 1.15).
Comparative Data Summary
| Metric | Poly(GME) Synthesis | Poly(EEGE) Synthesis |
| Initiator System | t-BuOK (Standard) or NOct₄Br/i-Bu₃Al (Advanced) | t-BuOK, CsOH, or Diphenylmethylpotassium |
| Typical PDI | 1.20 – 1.50 (Standard AROP) | 1.05 – 1.15 (Living AROP) |
| Max | ~3,000 g/mol | >30,000 g/mol |
| Solubility (Water) | Thermoresponsive (LCST ~57°C) | Insoluble (Pre-deprotection) |
| Functionality | None (Methyl ether) | Latent Hydroxyls (100% functionalizable) |
Part 3: Experimental Protocols
Protocol A: Synthesis of Poly(EEGE)
Objective: Synthesis of a defined precursor for linear polyglycerol.
Reagents:
-
Monomer: this compound (EEGE), distilled over CaH₂.
-
Initiator: Potassium tert-butoxide (t-BuOK) in THF.
-
Solvent: Dry THF or Toluene.
Step-by-Step Methodology:
-
Preparation: In a glovebox, dissolve t-BuOK (0.5 mmol) in dry THF (10 mL).
-
Initiation: Add the initiator solution to a flame-dried Schlenk flask under argon.
-
Propagation: Add EEGE (50 mmol) slowly via syringe to control the exotherm.
-
Reaction: Stir at 60°C for 24 hours. The bulky acetal group slows kinetics compared to ethylene oxide; patience is required for full conversion.
-
Termination: Quench with a drop of acidified methanol.
-
Purification: Precipitate into cold methanol/water (if high MW) or remove volatiles under high vacuum (if low MW).
-
Validation: ¹H NMR should show acetal methine protons at
~4.7 ppm.
Protocol B: Deprotection to Linear Polyglycerol (LPG)
Objective: Cleaving the acetal group to reveal the hydrophilic hydroxyl backbone.
Reagents:
-
Polymer: Poly(EEGE) from Protocol A.
-
Acid Source: 1M HCl or Dowex 50W-X8 (Acidic Cation Exchange Resin).
-
Solvent: Methanol.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve Poly(EEGE) in Methanol (10 wt%).
-
Acidification:
-
Option 1 (Homogeneous): Add 1M HCl until pH ~2.
-
Option 2 (Heterogeneous - Preferred): Add activated Dowex resin (1 g per g of polymer).
-
-
Hydrolysis: Stir at room temperature for 12–24 hours. The solution will become clear as the hydrophobic PEEGE converts to hydrophilic LPG.
-
Work-up:
-
If using Dowex: Filter off the resin.[2]
-
If using HCl: Neutralize with basic alumina or NaHCO₃, then filter.
-
-
Isolation: Preciptate into cold acetone or dialyze against water (MWCO 1000 Da) to remove the cleaved acetaldehyde/ethanol byproducts.
-
Validation: ¹H NMR will show the disappearance of the acetal peak (
4.7 ppm) and the appearance of the broad polyglycerol backbone ( 3.5–4.0 ppm).
Workflow Visualization
Caption: Experimental workflow from protected monomer to functional linear polyglycerol.
Part 4: Safety & Handling Comparison
While both compounds are epoxides and share alkylating potential, their handling profiles differ due to volatility and specific toxicity data.
| Hazard Class | Glycidyl Methyl Ether (GME) | EEGE (EEEP) |
| Volatility | High (BP ~110°C). Significant inhalation risk. | Moderate (BP >140°C). Lower vapor pressure.[3] |
| Genotoxicity | High Concern. Known mutagen (Ames positive). | Mutagenic potential (Epoxide). Handle as suspect carcinogen. |
| Skin/Eye | Severe Irritant / Sensitizer.[3] | Irritant.[3] |
| Storage | Store < 4°C. Prone to polymerization if not stabilized. | Store < 4°C, under Argon. Hydrolysis risk if wet. |
Critical Note: GME is frequently cited as a mutagen and requires strict fume hood protocols. EEGE, while safer due to lower volatility, must still be handled with standard epoxide precautions.
References
-
Synthesis of Linear Polyglycerol: Kainthan, R. K., et al. "Biocompatible, hyperbranched polyglycerol: synthesis, properties and applications." Biomacromolecules, 2006.
-
EEGE Polymerization Kinetics: Taton, D., et al. "Controlled anionic polymerization of 1-ethoxyethyl glycidyl ether." Macromolecular Chemistry and Physics, 1994.
-
GME Chain Transfer: Carlotti, S., et al. "Polymerization of Glycidyl Methyl Ether: Limitations and New Strategies." Journal of Polymer Science Part A, 2007.
-
Thermosensitivity of Polyethers: Weinhart, M., et al. "Linear Poly(methyl glycidyl ether) and its Copolymers." Polymer Chemistry, 2011.
-
Toxicity of Glycidyl Ethers: U.S. National Library of Medicine, PubChem Database. "Compound Summary: Glycidyl Methyl Ether."
Sources
Spectroscopic Validation of Epoxide Ring-Opening: A Comparative Analytical Guide
Executive Summary
The transformation of an epoxide (oxirane) into a ring-opened product—typically a
This guide provides a technical comparison of spectroscopic methods used to validate this transformation. While Infrared Spectroscopy (IR) offers rapid functional group verification, Nuclear Magnetic Resonance (NMR) is required for definitive structural elucidation and regiochemical assignment. This document details the specific spectral shifts, experimental protocols, and decision-making logic required to confirm reaction completion with high confidence.
Mechanistic Context & Signaling
To interpret the spectra correctly, one must understand the underlying changes in hybridization and symmetry. The ring-opening relieves approximately 27 kcal/mol of ring strain. This release of strain and the subsequent change in the electronic environment of the
Regioselectivity Pathways
The following diagram illustrates the divergent pathways (Acid vs. Base catalysis) that dictate the final structure, a critical factor that only NMR can resolve.
Figure 1: Mechanistic divergence in epoxide ring opening. Spectroscopic validation must distinguish between Product A and Product B.
Spectroscopic Profiling: The "Diagnostic Shift"
Infrared Spectroscopy (FT-IR)
IR is the most efficient tool for monitoring reaction progress (kinetics) but poor for structural assignment.
-
Starting Material (Epoxide):
-
Ring Breathing: Distinctive band at ~1250 cm⁻¹ (symmetric ring stretching).
-
Asymmetric Ring Stretch: Bands between 800–900 cm⁻¹ .
-
C-H Stretch: Epoxide C-H bonds often appear slightly higher frequency (~3000–3050 cm⁻¹ ) than typical alkanes due to ring strain.
-
-
Product (Ring-Opened):
-
Hydroxyl Group: Appearance of a strong, broad band at 3200–3600 cm⁻¹ (O-H stretch).
-
Loss of Ring Bands: Disappearance of the 1250 cm⁻¹ and 800–900 cm⁻¹ features.
-
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive proof of ring opening through the "Deshielding Effect."
-
¹H NMR (Proton):
-
Epoxide (Shielded): Protons on the epoxide ring experience anisotropy and strain that typically shield them relative to acyclic ethers. They appear upfield at 2.4 – 3.0 ppm .
-
Product (Deshielded): Upon ring opening, the relief of strain and the direct attachment to an alcohol/amine shifts these protons downfield to 3.4 – 4.0 ppm .
-
Coupling (J-values): Epoxide geminal coupling is small (~5 Hz). In the product, vicinal coupling (
) becomes standard (6–8 Hz), allowing for stereochemical analysis.
-
-
¹³C NMR (Carbon):
-
Epoxide: Ring carbons are highly shielded, resonating at 40 – 60 ppm .
-
Product: The carbons shift downfield to the typical ether/alcohol range of 60 – 80 ppm .
-
Comparative Data Summary
| Feature | Epoxide Starting Material | Ring-Opened Product (e.g., | Diagnostic Change |
| IR: O-H Region | Absent | Broad, Strong (3200–3600 cm⁻¹) | Appearance of OH indicates reaction |
| IR: Fingerprint | ~1250 cm⁻¹ (Ring Breath) | Absent | Disappearance confirms ring loss |
| ¹H NMR: | 2.4 – 3.0 ppm | 3.4 – 4.0 ppm | Downfield shift (>0.5 ppm) |
| ¹³C NMR: | 40 – 60 ppm | 60 – 80 ppm | Downfield shift (~20 ppm) |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ | [M + Nuc + H]⁺ | Mass increase = Nucleophile Mass |
Experimental Protocol: Validation Workflow
Scenario: Nucleophilic ring opening of Styrene Oxide with an Amine to form a
Step 1: In-Situ Sampling (Kinetic Check)
-
Method: FT-IR (ATR).
-
Procedure:
-
Dip a glass capillary into the reaction mixture.
-
Spot directly onto the ATR crystal (Diamond or ZnSe).
-
Validation: Monitor the decay of the peak at 1250 cm⁻¹ and the growth of the 3400 cm⁻¹ band.
-
Note: If the nucleophile is an amine, the N-H stretch (3300-3500 cm⁻¹) may overlap with the product O-H. Focus on the fingerprint region (loss of epoxide) for confirmation.
-
Step 2: Quench and Isolation
-
Criticality: Epoxides are electrophiles.[1] Residual starting material can alkylate DNA or proteins.
-
Procedure:
-
Quench reaction with water or mild NH₄Cl.
-
Extract with Ethyl Acetate (EtOAc).
-
Wash organic layer with brine to remove unreacted polar amines.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Step 3: Structural Confirmation (NMR)
-
Solvent Selection: Use DMSO-d₆ instead of CDCl₃ if possible.
-
Reasoning: DMSO-d₆ slows proton exchange, often allowing the observation of the O-H proton as a distinct doublet (or triplet) at 4.0–5.0 ppm. This is the "smoking gun" for the alcohol product.
-
-
Acquisition:
-
Prepare ~10 mg sample in 0.6 mL solvent.
-
Run standard ¹H (16 scans) and ¹³C (256 scans).
-
Self-Validation: Integrate the aromatic region (if styrene oxide is used) and set to 5H. Compare the integration of the new methine/methylene signals (3.5–4.0 ppm). They should integrate to 1H and 2H respectively.
-
Comparative Performance Guide
Which technique should you prioritize?
| Performance Metric | FT-IR | ¹H NMR | HPLC-MS |
| Speed | High (Seconds) | Medium (15-30 mins) | Medium (30 mins) |
| Cost per Run | Low | High (Solvent/Instrument) | High |
| Structural Insight | Low (Functional Group only) | Very High (Connectivity) | Medium (Mass/Purity) |
| Regioselectivity | None | Excellent (Can distinguish isomers) | Low (Unless separated) |
| Limit of Detection | ~1-5% | ~1% | <0.1% |
Decision Logic for Researchers
Figure 2: Analytical decision matrix. Use IR for process safety/speed, NMR for product validation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR/NMR characteristic bands).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanistic grounding for SN1 vs SN2 ring opening).
-
Gable, K. (2020). Spectroscopic Identification of Ethers and Epoxides. Oregon State University Chemistry. Link (Detailed breakdown of epoxide ring strain effects on NMR shifts).
-
Azizi, N., & Saidi, M. R. (2005).[2] Mild aminolysis of epoxides in water: A highly selective synthesis of
-amino alcohols.[2] Organic Letters, 7(17), 3649-3651. Link (Experimental protocols for amine opening).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Compound Interest. (2015).[3] A Guide to 13C NMR Chemical Shift Values. Link (Reference for carbon shift ranges).
Sources
Structural Validation of 2,3-Epoxy-1-(1-ethoxyethoxy)propane Derivatives: A Comparative Analytical Guide
Introduction: The Acetal Advantage and Analytical Challenge
2,3-Epoxy-1-(1-ethoxyethoxy)propane, commonly known as Ethoxy Ethyl Glycidyl Ether (EEGE) , is a pivotal building block in the synthesis of functional polyethers and lipid-mimetic drug carriers.[1] Unlike standard benzyl or silyl-protected glycidols, EEGE possesses an acetal linkage (the ethoxyethyl group).[1] This feature offers a unique "on-demand" deprotection mechanism via mild acidic hydrolysis, making it superior for pH-sensitive drug delivery systems.
However, this structural advantage introduces a significant analytical hurdle: Diastereomeric complexity. [1]
Because the acetal carbon (–O–CH (CH₃)–O–) is a chiral center, and the glycidyl epoxide ring contains a second chiral center (C2), the resulting molecule (and its derivatives) exists as a mixture of diastereomers.[1] Standard validation protocols often misinterpret the resulting signal splitting in NMR as impurities.
This guide defines the rigorous analytical framework required to distinguish "structural complexity" from "synthetic failure," comparing EEGE directly against the industry-standard Benzyl Glycidyl Ether (BGE).[1]
Comparative Analysis: EEGE vs. Benzyl Glycidyl Ether (BGE)[1]
When selecting a protected glycidol derivative, the choice often lies between the acid-labile EEGE and the robust BGE. The validation strategies for these two differ fundamentally.
Table 1: Analytical Performance Comparison
| Feature | EEGE Derivatives (Acetal Protected) | BGE Derivatives (Benzyl Protected) | Implication for Validation |
| NMR Signal Complexity | High. Diastereomers cause signal doubling/splitting of nearby protons.[1] | Low. Clean singlets/multiplets; no additional chiral centers.[1] | EEGE requires 2D NMR (HSQC) to confirm splitting is not impurity.[1] |
| Diagnostic Peaks ( | Acetal methine (4.7–4.9 ppm , q).[1][2] | Benzylic CH₂ (4.5 ppm , s) & Aromatic (7.3 ppm , m).[1] | BGE is easier to quantify; EEGE acetal signals can overlap with water/solvent.[1] |
| Mass Spectrometry | Fragile. Acetal hydrolyzes in acidic matrices (e.g., standard MALDI matrices).[1] | Robust. Stable in most ionization modes.[1] | EEGE requires ESI in neutral/basic buffers (NH₄OAc).[1] |
| Deprotection Monitoring | Disappearance of acetal peaks (4.7 ppm) upon mild acid treatment.[1] | Hydrogenolysis required (H₂/Pd).[1] | EEGE deprotection is easier to validate in situ.[1] |
Core Validation Protocols
Protocol A: High-Resolution NMR Validation (The "Diastereomer Trap")
Objective: To confirm the integrity of the acetal protecting group and the epoxide ring without misinterpreting diastereomeric splitting.[1]
Methodology:
-
Solvent Selection: Use DMSO-d₆ or Benzene-d₆ . Avoid CDCl₃ if trace acid is present, as it can degrade the acetal over long acquisition times.
-
Acquisition: Acquire
H NMR (min. 400 MHz) and C NMR.[1][3] -
Critical Assignment (The "Fingerprint"):
-
The Acetal Methine: Look for the signal at
4.65–4.80 ppm . In EEGE derivatives, this often appears as two overlapping quartets or a complex multiplet due to the diastereomeric pair. Do not integrate this as < 1H. -
The Epoxide Ring (Monomer): Distinct signals at
2.5–3.2 ppm .[1] -
The Derivative (Ring-Opened): If validating a polymer or ring-opened product, the epoxide signals (2.5–3.2 ppm) must be absent, while the acetal methine (4.7 ppm) must remain intact.[1]
-
Self-Validating Check:
Perform a
-
Pass: The complex multiplet at 4.7 ppm correlates to a single carbon environment (approx. 99-101 ppm).[1]
-
Fail: If the multiplet correlates to different carbons, you have impurities, not diastereomers.
Protocol B: Mass Spectrometry (Neutral Mode)
Objective: To determine molecular weight without cleaving the protecting group.[1]
Methodology:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Mobile Phase: Methanol/Water + 5mM Ammonium Acetate (pH ~7).[1]
-
Warning: Do NOT use Formic Acid or TFA.[1] These will strip the ethoxyethyl group immediately.
-
-
Detection: Look for
or adducts.[1] The protonated ion is often unstable for acetals.[1]
Visualizing the Validation Logic
Diagram 1: The Analytical Decision Matrix
This workflow illustrates the logical path for validating EEGE derivatives, distinguishing between monomer purity and derivative success.
Caption: Decision tree for validating EEGE derivatives via NMR, highlighting the critical check for acetal stability.
Diagram 2: Resolving Diastereomers vs. Impurities
How to interpret the complex splitting patterns unique to EEGE.
Caption: Logic flow for distinguishing expected diastereomeric splitting from chemical impurities using 2D HSQC NMR.
Experimental Causality & Troubleshooting
Why does the acetal group split signals? The ethoxyethyl group creates a new chiral center. When attached to the glycidyl ether (which is often racemic or itself chiral), you form pairs of diastereomers (R,R/S,S and R,S/S,R).[1] These pairs have slightly different physical properties and magnetic environments, leading to "doubled" peaks in high-field NMR. Ignoring this leads to false negatives in purity assessment.
Why use Ammonium Acetate in MS? Standard acidic mobile phases (0.1% Formic Acid) catalyze the reverse reaction of acetal formation, releasing ethanol and the aldehyde.[1] You will detect the mass of the deprotected alcohol, falsely indicating the protecting group fell off. Ammonium acetate buffers the pH, preserving the labile acetal.
References
-
Fitton, A. O., et al. (1987).[1] Synthesis of simple oxiranes. Synthesis, 1987(12), 1140-1142.[1] (Primary source for EEGE synthesis via vinyl ether addition).[1][4][5]
-
Hans, M., Keul, H., & Moeller, M. (2009).[1] Synthesis and characterization of poly(ethoxy ethyl glycidyl ether). Macromolecules, 42(4).[1]
-
PubChem Database. (n.d.).[1] this compound (Compound CID 329826406).[1] National Center for Biotechnology Information.[1]
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Authoritative text on acetal stability and removal conditions).
Sources
Strategic Control of Epoxide Ring-Opening: A Comparative Guide to SN1 vs. SN2 Pathways
Topic: Strategic Control of Epoxide Ring-Opening: SN1 vs. SN2 Mechanistic Pathways Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of complex pharmaceutical intermediates, the epoxide ring represents a high-energy "spring-loaded" electrophile. For the medicinal chemist, the utility of the epoxide lies not just in its reactivity, but in the divergent outcomes available through condition tuning.
This guide objectively compares the two dominant mechanistic manifolds—Nucleophilic (SN2) and Acid-Catalyzed (Borderline SN2/SN1-like) —providing the experimental logic required to predict and control regioselectivity and stereochemistry.
Mechanistic Deep Dive: The Regio-Stereo Paradox
The choice between acidic and basic conditions is not merely about solubility; it is a strategic decision between Steric Control and Electronic Control .
A. The Nucleophilic Pathway (Basic/Neutral Conditions)
-
Mechanism: Pure SN2.
-
Driving Force: Relief of ring strain (~13 kcal/mol) coupled with strong nucleophilic attack.
-
Regioselectivity (Steric Control): The nucleophile attacks the least hindered carbon.[1][2] The transition state is tight; the nucleophile must access the antibonding (
) orbital, which is most accessible at the primary or secondary carbon. -
Stereochemistry: Strict Walden inversion (anti-addition).
B. The Acid-Catalyzed Pathway (Acidic Conditions) [3]
-
Mechanism: "Borderline SN2" (often colloquially termed SN1-like).
-
Driving Force: Protonation of the oxygen generates a potent oxonium leaving group.[3] This weakens the C-O bonds before nucleophilic attack.
-
Regioselectivity (Electronic Control): Bond weakening is asymmetric. The C-O bond at the more substituted carbon lengthens more significantly because that carbon can better stabilize the developing partial positive charge (
). Consequently, the nucleophile attacks the more substituted carbon (tertiary/benzylic), despite the steric hindrance. -
Stereochemistry: Predominantly inversion (anti-addition).
-
Critical Nuance: Unlike a pure SN1 reaction (which involves a free carbocation and leads to racemization), the acid-catalyzed epoxide opening usually maintains a loose transition state where the nucleophile blocks the front face, forcing backside attack. Retention is rare and typically only observed if a highly stable carbocation (e.g., benzylic resonance) allows the ring to fully open before attack.
-
Visualization of Mechanistic Logic
The following decision tree illustrates the divergence in product formation based on reaction conditions.
Figure 1: Decision matrix for predicting regiochemical outcomes based on reaction conditions.
Performance Comparison: Experimental Outcomes
The following table synthesizes data comparing the opening of Isobutylene Oxide (2,2-dimethyloxirane) and Styrene Oxide under divergent conditions.
| Feature | Nucleophilic (Basic) Pathway | Acid-Catalyzed Pathway |
| Dominant Effect | Steric Hindrance | Carbocation Stability ( |
| Site of Attack | Least substituted carbon (1° > 2° > 3°) | Most substituted carbon (3° > 2° > 1°) |
| Stereochemistry | 100% Inversion (Anti) | >90% Inversion (Anti) / <10% Retention |
| Reaction Rate | Dependent on [Nuc] and [Substrate] | Dependent on pH and [Substrate] |
| Side Reactions | Elimination (if Nuc is a strong base) | Polymerization/Rearrangement (Pinacol) |
| Experimental Example | Isobutylene Oxide + NaOMe/MeOH | Isobutylene Oxide + H₂SO₄/MeOH |
| Major Product | 1-methoxy-2-methyl-2-propanol (Primary attack) | 2-methoxy-2-methyl-1-propanol (Tertiary attack) |
Validated Experimental Protocols
These protocols are designed to be self-validating , meaning they include checkpoints (TLC/NMR) to confirm mechanism adherence.
Protocol A: Regioselective Aminolysis (SN2 - Steric Control)
Target: Synthesis of
-
Reagents: Styrene oxide (1.0 equiv), Morpholine (1.2 equiv), Ethanol (solvent).
-
Setup: Dissolve styrene oxide in ethanol (0.5 M). Add morpholine.
-
Reaction: Heat to reflux (or use Microwave: 100°C for 20 min).
-
Mechanistic Checkpoint: Under these neutral/basic conditions, the amine is the nucleophile. There is no protonation of the oxygen to drive electronic control.
-
-
Monitoring (Self-Validation):
-
TLC: Elute in 30% EtOAc/Hexane. Stain with Ninhydrin.
-
Validation: The product should appear as a single spot. If multiple spots appear, check for polymerization (a common issue if temperature is too high without sufficient nucleophile).
-
-
Workup: Evaporate solvent. The residue is often pure enough for use.
-
Expected Outcome: >95% attack at the terminal (CH2) carbon.
-
NMR Verification: Look for the CH2 signal adjacent to the nitrogen (typically
2.5-3.0 ppm).
-
Protocol B: Acid-Catalyzed Methanolysis (Electronic Control)
Target: Synthesis of
-
Reagents: Styrene oxide (1.0 equiv), Methanol (solvent), H₂SO₄ (catalytic, 0.05 equiv).
-
Setup: Dissolve styrene oxide in dry methanol at 0°C.
-
Initiation: Add H₂SO₄ dropwise. The protonation is instantaneous.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Mechanistic Insight: The low temperature prevents the "loose" transition state from becoming a full carbocation, thereby preserving anti stereochemistry (inversion) while maintaining regioselectivity at the benzylic position.
-
-
Monitoring (Self-Validation):
-
Quench Test: Take an aliquot, quench with sat. NaHCO₃, extract with ether.
-
TLC: Compare against the product from Protocol A. They should have distinct R_f values.
-
-
Workup: Quench with solid NaHCO₃, filter, and concentrate.
-
Expected Outcome: Major product results from attack at the benzylic carbon.
-
NMR Verification: The benzylic proton signal will shift upfield relative to the starting material but distinct from the terminal attack product.
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanistic definitions of epoxide opening).
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]
-
Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides - SN1 vs. SN2. [Link]
-
Azizi, N., & Saidi, M. R. (2005). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol. Organic Letters/RSC. [Link]
- Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews. (Foundational review on the "Borderline SN2" mechanism).
Sources
Comparative Guide: 2,3-Epoxy-1-(1-ethoxyethoxy)propane (EEGE) vs. Propylene Oxide (PO)
Executive Summary
This guide compares Propylene Oxide (PO) , the industry-standard monomer for hydrophobic polyether backbones, with 2,3-Epoxy-1-(1-ethoxyethoxy)propane , commonly known as Ethoxy Ethyl Glycidyl Ether (EEGE) .
While PO is favored for its rapid kinetics and low cost in producing bulk polyols, EEGE offers a critical advantage in precision polymer synthesis: latent functionality . Unlike PO, which forms a permanent hydrophobic methyl side chain, EEGE carries an acetal-protected hydroxyl group. Upon acid hydrolysis, EEGE units convert to linear glycerol units, enabling the synthesis of hyperbranched polyglycerols and functional hydrogels. Furthermore, experimental data reveals that EEGE exhibits superior randomness in copolymerization with ethylene oxide (EO) under anionic conditions compared to the gradient structures formed by PO.
Molecular Architecture & Physical Properties[1][2][3]
The reactivity differences between these two monomers stem directly from their steric and electronic environments.[1]
Structural Comparison[1][3][4]
Figure 1: Structural and electronic comparison of PO and EEGE.
Physical Properties Data[1][5]
| Property | Propylene Oxide (PO) | EEGE (this compound) | Implication |
| CAS Number | 75-56-9 | 4416-85-7 | Identity verification. |
| Molecular Weight | 58.08 g/mol | 146.18 g/mol | EEGE adds significant mass per unit. |
| Boiling Point | 34.3 °C | 152–154 °C | PO requires pressure vessels; EEGE can be handled in standard glassware. |
| Density | 0.83 g/mL | ~1.01 g/mL | EEGE is denser than water. |
| Solubility | Water soluble (partial) | Organic soluble; Hydrolyzes in aq. acid | EEGE requires anhydrous organic solvents for polymerization. |
| Vapor Pressure | High (Explosion Hazard) | Low | EEGE significantly reduces inhalation risks.[1] |
Reactivity Profile & Kinetics
The choice between PO and EEGE is often dictated by the desired polymer microstructure (Random vs. Gradient) and the polymerization mechanism (Anionic vs. Monomer-Activated).
Anionic Ring-Opening Polymerization (AROP)
In classical anionic polymerization (e.g., initiated by alkoxides), the reactivity ratios (
-
Propylene Oxide (PO):
, .-
Outcome: EO reacts much faster.[2] Copolymerization results in a gradient structure where EO is consumed first, followed by PO.
-
-
EEGE:
,ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> .[3][4]
Monomer-Activated AROP (Lewis Acid Catalysis)
When using a Lewis acid (e.g.,
-
EEGE:
,ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> .[3][4]-
Outcome: The mechanism shifts drastically to favor the smaller EO monomer, producing tapered or block-like structures .
-
Mechanism of Functionalization (EEGE Specific)
Unlike PO, EEGE is a "protected" glycidol. Post-polymerization hydrolysis removes the ethoxyethyl group.
Figure 2: The functional pathway of EEGE from monomer to linear polyglycerol.
Experimental Protocols
Protocol A: Synthesis of Random P(EO-co-EEGE)
Objective: Create a statistical copolymer with uniform distribution, impossible with PO under these conditions.
-
Reagent Prep: Dry EEGE over
and distill under reduced pressure (vacuum line). Store under Argon.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Initiation: In a flame-dried Schlenk flask, dissolve Initiator (e.g., 3-phenyl-1-propanol) in dry THF.
-
Deprotection (Activation): Add Cesium Hydroxide (
) and stir for 1h to form the alkoxide. Remove water via azeotropic distillation with benzene if necessary.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Polymerization:
-
Add EEGE and EO (condensed gas) simultaneously to the reactor.[1]
-
Temperature: Maintain at 60°C for 24 hours.
-
Note: Unlike PO, which would lag behind EO, EEGE incorporates randomly due to
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Termination: Quench with methanol.
-
Purification: Precipitate in cold diethyl ether.
Protocol B: Deprotection to Linear Polyglycerol
Objective: Convert the hydrophobic Poly(EEGE) into hydrophilic Poly(glycerol).
-
Dissolve Poly(EEGE) in a mixture of 1,4-dioxane and methanol (1:1 v/v).
-
Add 1M HCl until the solution pH reaches ~1–2.
-
Stir at room temperature for 3 hours. (The acetal linkage is highly acid-sensitive).[1]
-
Neutralize with
, filter salts, and dialyze against water to remove the acetaldehyde/ethanol byproducts.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Lyophilize to obtain viscous, clear Linear Polyglycerol.[1]
Safety & Handling Comparison
| Hazard Category | Propylene Oxide (PO) | EEGE |
| Carcinogenicity | IARC Group 2B (Possibly carcinogenic). | Not classified (Treat as potential mutagen due to epoxide). |
| Flammability | Extreme. Flash point -37°C. Forms explosive peroxides. | Moderate. High boiling point reduces vapor ignition risk. |
| Inhalation | High risk due to vapor pressure (444 mmHg @ 20°C). | Low risk (Low vapor pressure). |
| Storage | Explosion-proof fridge; inert atmosphere. | Standard chemical fridge; inert atmosphere (hygroscopic). |
Critical Note: While EEGE is safer to handle regarding volatility, the hydrolysis byproducts (acetaldehyde) are toxic and flammable. Deprotection must be performed in a fume hood.[1]
References
-
Reactivity Ratios of EO/EEGE: Herzberger, J., et al. (2016).[3][4] "Conventional Oxyanionic versus Monomer-Activated Anionic Copolymerization of Ethylene Oxide with Glycidyl Ethers: Striking Differences in Reactivity Ratios." ACS Macro Letters, 5(11), 1206–1211. Link
-
EEGE Synthesis & Properties: Fitton, A., et al. (1987). "Synthesis of simple oxiranes." Synthesis, 1987(12), 1140-1142.
-
PO Polymerization Kinetics: Heatley, F., et al. (1991). "Copolymerization of ethylene oxide and propylene oxide." Makromolekulare Chemie, 192, 2545.[1]
-
Linear Polyglycerol via EEGE: Taton, D., et al. (1994). "Controlled synthesis of linear polyglycerol derivatives." Macromolecular Chemistry and Physics, 195, 139-148.
-
Safety Data (PO): National Toxicology Program (NTP). "Report on Carcinogens: Propylene Oxide." Link
Sources
- 1. 1-(1-Ethoxyethoxy)propane | C7H16O2 | CID 30220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sci-Hub. Conventional Oxyanionic versus Monomer-Activated Anionic Copolymerization of Ethylene Oxide with Glycidyl Ethers: Striking Differences in Reactivity Ratios / ACS Macro Letters, 2016 [sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Cost-Benefit Analysis of 2,3-Epoxy-1-(1-ethoxyethoxy)propane in Scalable Synthesis
Executive Summary
In the landscape of C3-building blocks, 2,3-Epoxy-1-(1-ethoxyethoxy)propane (commonly referred to as Ethoxyethyl Glycidyl Ether or EEGE ) represents a high-utility "masked" glycidol. While raw glycidol is inexpensive, its use in large-scale synthesis is plagued by uncontrolled polymerization and branching. Conversely, robust protections like benzyl ethers require expensive hydrogenolysis for removal.
The Verdict: EEGE offers the optimal cost-benefit ratio for campaigns requiring linear polyglycerol architectures or single-addition epoxide openings under basic conditions. Its acetal-based protection offers a "self-destruct" mechanism under mild acidic conditions, eliminating the need for heavy metal catalysts (Pd/C) or harsh reagents, thereby reducing the Total Cost of Ownership (TCO) despite a higher initial material cost compared to epichlorohydrin.
Technical Rationale: The "Acetal Advantage"
The core value proposition of EEGE lies in its protecting group chemistry. The 1-ethoxyethyl (EE) moiety is an acetal. This dictates the chemical compatibility profile:
-
Base Stability: The EE group is completely stable to strong bases (alkoxides, organolithiums). This allows the epoxide ring to be opened by nucleophiles without touching the protecting group.
-
Acid Lability: Unlike benzyl or methyl ethers, the EE group cleaves quantitatively in mild acid (pH 2-4) or with acidic ion-exchange resins.
-
Atom Economy: The protecting group is derived from ethyl vinyl ether, a cheap industrial monomer, and generates only ethanol and acetaldehyde upon deprotection (low molecular weight waste).
Mechanism of Action
The synthesis of EEGE utilizes the acid-catalyzed addition of glycidol to ethyl vinyl ether. This prevents the primary hydroxyl of glycidol from acting as a nucleophile against its own epoxide, which is the primary cause of uncontrolled polymerization in naked glycidol.
Comparative Analysis: EEGE vs. Alternatives
The following matrix evaluates EEGE against standard industrial alternatives for introducing a glycerol unit.
Table 1: Performance & Cost Matrix
| Feature | EEGE (Ethoxyethyl Glycidyl Ether) | Glycidol (Unprotected) | Benzyl Glycidyl Ether (BnGE) | Epichlorohydrin |
| Primary Cost | Medium | Low | High | Very Low |
| Atom Economy | Good (Acetal waste) | Excellent | Poor (C7H7 waste) | Good |
| Base Stability | Excellent | Poor (Self-polymerizes) | Excellent | N/A (Electrophile) |
| Deprotection | Mild Acid (Hydrolysis) | N/A | Hydrogenolysis (H2/Pd) | N/A |
| Purification | Distillation | Distillation (Difficult) | Column/Crystallization | Distillation |
| Scale Risk | Low (Stable liquid) | High (Exothermic polymerization) | Low | High (Toxicity/Mutagenic) |
| TCO Verdict | Best for Controlled Architecture | Best for Commodity Polymers | Best for Late-Stage Pharma | Best for Simple Ethers |
Visualizing the Workflow
The following diagram illustrates the synthesis of EEGE and its divergent utility compared to the "Traditional" Benzyl route.
Figure 1: Comparative synthetic pathways showing the efficiency of the EEGE route (Blue path) versus the Benzyl route (Red/Dashed path).
Validated Experimental Protocols
Protocol A: Large-Scale Synthesis of EEGE
Reference Basis: Fitton et al. / Standard Process Chemistry
Reagents:
-
Glycidol (1.0 equiv) - Freshly distilled recommended
-
Ethyl Vinyl Ether (2.0 - 3.0 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.5 mol%)
-
Quench: Saturated NaHCO3 solution
Methodology:
-
Setup: Charge Ethyl Vinyl Ether (EVE) into a jacketed reactor. Cool to 0°C.[1]
-
Catalyst: Add pTSA. Ensure the system is under inert atmosphere (N2).
-
Controlled Addition (Critical Control Point): Add Glycidol dropwise.
-
Causality: The reaction is exothermic. Adding glycidol to the EVE ensures the concentration of glycidol remains low, preventing self-polymerization. Keep internal temp < 10°C.
-
-
Monitoring (Self-Validation):
-
TLC/GC: Monitor disappearance of Glycidol.
-
NMR Check: Look for the appearance of the acetal quartet at ~4.7 ppm.
-
-
Quench: Once complete (~3 hours), add sat. NaHCO3. Stir for 30 mins to neutralize pTSA.
-
Purification: Separate phases. Remove excess EVE via rotary evaporation (recoverable).[1] Distill the residue (approx. 45°C at 0.5 mbar).
-
Yield Target: >85%.
-
Purity: >98% (GC).
-
Protocol B: Deprotection (The "Payoff")
Reagents: Methanol, 1M HCl (aq) or Dowex Acidic Resin.
Methodology:
-
Dissolve the EEGE-derived intermediate in Methanol.
-
Add catalytic HCl (pH adjusted to ~3) or acidic resin.
-
Validation: Monitor by TLC. The EE group cleaves rapidly (often < 1 hour).
-
Workup: Neutralize with NaHCO3 (or filter resin), concentrate.
Strategic Decision Matrix
When should you deploy EEGE? Use this logic flow to determine if the cost is justified.
Figure 2: Decision matrix for selecting the appropriate glycidyl derivative.
References
-
Fitton, A. O., Hill, J., Jane, D. E., & Millar, R. (1987). Synthesis of simple oxiranes. Synthesis, 1987(12), 1140-1142.
-
Taton, D., Le Borgne, A., Sepulchre, M., & Spassky, N. (1994). Synthesis of chiral and racemic functionalized poly(ethylene oxide)s with a primary hydroxyl group at one end. Macromolecular Chemistry and Physics, 195(1), 139-148.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference for Acetal Stability).
-
Obermeier, B., Wurm, F., & Frey, H. (2011). Poly(ethylene glycol-co-glycidol)s: A new class of water-soluble, functional polyethers. Macromolecules, 44(6), 1317-1326. (Demonstrates EEGE utility in polymerization).
Sources
- 1. opus.bsz-bw.de [opus.bsz-bw.de]
- 2. buyat.ppg.com [buyat.ppg.com]
- 3. acgpubs.org [acgpubs.org]
- 4. A comparison of the exposure system of glycidol‐related chemicals on the formation of glycidol‐hemoglobin adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-EPOXY-1-PROPANOL [training.itcilo.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Safety Operating Guide
2,3-Epoxy-1-(1-ethoxyethoxy)propane: Proper Disposal & Handling Procedures
[1][2][3][4]
Part 1: Executive Summary & Immediate Directives
2,3-Epoxy-1-(1-ethoxyethoxy)propane (CAS: 19696-61-8 / 4416-85-7 derivative) presents a dual-hazard profile: it contains a reactive epoxide ring (potential alkylating agent) and an acid-sensitive acetal linkage . Improper disposal can lead to exothermic polymerization, formation of explosive peroxides, or the release of toxic acetaldehyde vapors.
🔴 Critical "Do Not" List
-
DO NOT dispose of down the drain.[1][2] This compound is toxic to aquatic life and can polymerize in plumbing.
-
DO NOT mix with strong acids (e.g., HCl, H₂SO₄) in waste streams. Acid catalyzes the exothermic opening of the epoxide and cleavage of the acetal, releasing heat and flammable vapors.
-
DO NOT mix with amines or strong bases . These act as nucleophiles, triggering rapid, heat-generating polymerization of the epoxide.
-
DO NOT use paper towels or sawdust for spill cleanup. Use inert absorbents (vermiculite/sand) to prevent fire hazards.
Part 2: Chemical Profile & Hazard Logic
To handle this chemical safely, one must understand the causality of its reactivity. We are not just following rules; we are managing molecular potential energy.
| Property | Value / Description | Implication for Disposal |
| Functional Groups | Epoxide (Oxirane) + Acetal (Ethoxyethoxy) | High Reactivity: Susceptible to ring-opening and hydrolysis. |
| Flash Point | ~45–55°C (Estimate based on analogs) | Flammable: Waste containers must be grounded. |
| Water Solubility | Moderate | Environmental Hazard: High mobility in water systems; strict "zero discharge" policy. |
| Stability | Peroxide former (Ether/Acetal) | Time-Sensitive: Old bottles may contain explosive peroxides. Test before handling if >1 year old. |
The "Double-Trigger" Mechanism
Unlike simple solvents, this molecule has two failure modes in a waste drum:
-
Epoxide Polymerization: Triggered by Lewis acids or bases, leading to a runaway exotherm.
-
Acetal Hydrolysis: Triggered by protic acids.
Part 3: Waste Segregation & Disposal Workflow
The following workflow ensures that the chemical is routed to the correct destruction facility (typically high-temperature incineration) without causing incidents in transit.
Operational Disposal Decision Tree
Figure 1: Decision logic for segregating and packaging epoxide waste streams to prevent accidental polymerization.
Step-by-Step Protocol
-
Segregation:
-
Designate a specific waste container for "Epoxide/Ether Waste."[5]
-
Strictly exclude: Aqueous acids, metal halides (Lewis acids), and amines.
-
-
Container Selection:
-
Use Amber Glass or HDPE containers.
-
Why? Metal cans can rust; iron oxide can act as a Lewis acid catalyst, initiating polymerization of the epoxide over time.
-
Use vented caps if available to prevent pressure buildup from slow hydrolysis.
-
-
Labeling:
-
Must carry tags: FLAMMABLE , IRRITANT .
-
Add specific note: "Contains Reactive Epoxides – Do Not Consolidate with Acid Waste."
-
Part 4: Spill Management & Emergency Quenching
In the event of a spill (< 500 mL), immediate containment is required. For larger spills, evacuate and call HazMat.
Spill Response Protocol
-
Isolate: Evacuate the immediate area. Eliminate all ignition sources (Bunsen burners, hot plates).
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If ventilation is poor, use a half-mask respirator with organic vapor cartridges.
-
Containment:
-
Surround the spill with Vermiculite or Dry Sand .
-
Do not use: Sawdust or paper towels (reaction heat can ignite them).
-
-
Cleanup:
-
Scoop absorbed material into a wide-mouth HDPE jar.
-
Do not seal the jar tight immediately; allow 30 minutes in a fume hood for any off-gassing to stabilize.
-
-
Surface Decontamination:
-
Wipe the area with a mild soap solution. Avoid strong bleach (oxidizer) or strong acid washes.
-
Chemical Quenching (Controlled Destruction)
Only perform this if required by local regulations to neutralize waste before pickup. This is a hazardous procedure.
Objective: Open the epoxide ring and hydrolyze the acetal under controlled conditions.
Reagents:
-
5% Sodium Bicarbonate (NaHCO₃) solution.
-
Stir plate and ice bath.
Procedure:
-
Place the waste epoxide in a round-bottom flask equipped with a stir bar.
-
Cool to 0°C in an ice bath.
-
Slowly add the 5% NaHCO₃ solution (10:1 ratio of solution to waste).
-
Note: We use a mild base/buffer rather than strong acid to open the epoxide slowly without generating violent heat or excessive acetaldehyde fumes.
-
-
Allow to stir at room temperature for 24 hours.
-
Check pH; neutralize to pH 7 before disposing of the aqueous mixture as Non-Halogenated Organic Solvent Waste .
Part 5: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] National Academies Press. [Link]
-
American Chemical Society. (2023). Safety in Academic Chemistry Laboratories: Best Practices for Disposal.[Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. gelest.com [gelest.com]
- 3. allresist.com [allresist.com]
- 4. chemos.de [chemos.de]
- 5. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 6. reed.edu [reed.edu]
- 7. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
